1-Aminocyclohexanecarbonitrile hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-aminocyclohexane-1-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-6-7(9)4-2-1-3-5-7;/h1-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDHDPDJHBPQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198885 | |
| Record name | Cyclohexanecarbonitrile, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50846-38-3 | |
| Record name | Cyclohexanecarbonitrile, 1-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50846-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyanocyclohexylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050846383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarbonitrile, 1-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclohexanecarbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CYANOCYCLOHEXYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUJ5VG3847 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Aminocyclohexanecarbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Aminocyclohexanecarbonitrile hydrochloride. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.
Core Physical and Chemical Properties
This compound is the salt form of 1-aminocyclohexanecarbonitrile, a versatile intermediate in organic synthesis. The hydrochloride salt is typically a solid material.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound and its corresponding free base.
| Property | This compound | 1-Aminocyclohexanecarbonitrile (Free Base) |
| CAS Number | 50846-38-3[2] | 5496-10-6[3] |
| Molecular Formula | C₇H₁₃ClN₂[1] | C₇H₁₂N₂[3] |
| Molecular Weight | 160.64 g/mol [4] | 124.18 g/mol [3] |
| Appearance | Solid[1] | Not explicitly stated |
| Melting Point | 194-195 °C (with decomposition)[2] | Not available |
| Boiling Point | Not available | 236.16 °C (estimated)[5] |
| Solubility | Soluble in water (estimated for the free base: 3.995e+004 mg/L at 25 °C)[5] | Water: 3.995e+004 mg/L at 25 °C (estimated)[5] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of chemical compounds are crucial for reproducibility and data validation. Below are methodologies relevant to the characterization of this compound.
Synthesis of this compound
The synthesis of 1-aminocyclohexanecarbonitrile typically proceeds via the Strecker synthesis, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Methodology:
-
Strecker Synthesis of the Free Base: Cyclohexanone is reacted with ammonia and hydrogen cyanide (or a cyanide salt like potassium cyanide followed by acidification). This one-pot reaction forms 1-aminocyclohexanecarbonitrile.[6][7]
-
Formation of the Hydrochloride Salt: The crude 1-aminocyclohexanecarbonitrile is dissolved in a suitable inert organic solvent (e.g., diethyl ether, isopropanol).
-
A solution of hydrochloric acid (e.g., as a solution in the same solvent or as a gas) is added to the solution of the free base.
-
The this compound precipitates as a solid.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity.
Methodology (Capillary Method):
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition is observed is noted.
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of water (or other solvent) in a flask.
-
The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.
-
The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Purity Analysis
The purity of this compound can be assessed using various chromatographic and spectroscopic techniques.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1-Aminocyclohexanecarbonitrile | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 6. 1-aminocyclohexanecarbonitrile | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
- 7. scirp.org [scirp.org]
An In-depth Technical Guide on 1-Aminocyclohexanecarbonitrile Hydrochloride: Chemical Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of 1-aminocyclohexanecarbonitrile hydrochloride. This document collates available data on its synthesis, spectroscopic properties, and the broader context of its chemical class, α-aminonitriles, which are significant precursors in medicinal chemistry.
Chemical Structure and Properties
This compound is the hydrochloride salt of 1-aminocyclohexanecarbonitrile. The formation of the salt occurs by the protonation of the primary amino group by hydrochloric acid. This conversion is a standard procedure to enhance the stability and solubility of amine-containing compounds for pharmaceutical and research applications.
The core structure consists of a cyclohexane ring with both an amino group (-NH₂) and a nitrile group (-C≡N) attached to the same carbon atom (C1). This geminal substitution pattern is characteristic of α-aminonitriles. The hydrochloride salt exists as an ammonium chloride, with a positively charged aminium group (-NH₃⁺) and a chloride anion (Cl⁻).
Molecular Formula: C₇H₁₃ClN₂[1][2]
Molecular Weight: 160.65 g/mol [1]
IUPAC Name: 1-aminocyclohexane-1-carbonitrile;hydrochloride[2]
CAS Registry Number: 50846-38-3[2]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Chemical Bonding
The bonding in this compound is characterized by a combination of covalent and ionic interactions.
-
Covalent Bonds: Within the 1-aminocyclohexanecarbonitrilium cation, all atoms are connected by covalent bonds. The cyclohexane ring features sp³ hybridized carbon atoms forming single C-C and C-H bonds. The nitrile group contains a carbon-nitrogen triple bond, which is a strong and relatively inert functional group. The bond between the quaternary carbon of the cyclohexane ring and the nitrogen of the amino group is a C-N single bond.
-
Ionic Bonds: The primary electrostatic interaction in the solid state is the ionic bond between the positively charged ammonium group (-NH₃⁺) and the negatively charged chloride ion (Cl⁻). This ionic character significantly influences the physical properties of the compound, such as its melting point and solubility, compared to its free base form.
-
Hydrogen Bonding: In the solid state, hydrogen bonding is expected to be a significant intermolecular force. The protons of the ammonium group can act as hydrogen bond donors to the chloride ion and potentially to the nitrogen atom of the nitrile group of neighboring molecules. This network of hydrogen bonds contributes to the stability of the crystal lattice.
Quantitative Data
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables are compiled based on data for the parent compound, 1-aminocyclohexanecarbonitrile, and typical values for related compounds.
Table 1: Physicochemical Properties of 1-Aminocyclohexanecarbonitrile
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [3] |
| Molecular Weight | 124.18 g/mol | [4][5] |
| Boiling Point (estimated) | 236.16 °C @ 760 mmHg | [5] |
| logP (o/w) (estimated) | 0.537 | [5] |
| Water Solubility (estimated) | 39,950 mg/L @ 25 °C | [5] |
Table 2: Spectroscopic Data (Predicted and from related compounds)
| Spectroscopic Technique | Characteristic Peaks / Shifts |
| ¹H NMR (CDCl₃, ppm) | δ 1.2-1.8 (m, 10H, cyclohexane ring protons), δ 1.9-2.1 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 22-25 (cyclohexane CH₂), δ 35-40 (cyclohexane CH₂), δ 50-55 (quaternary C), δ 120-125 (CN) |
| FTIR (cm⁻¹) | ~3300-3400 (N-H stretch), ~2930, 2860 (C-H stretch), ~2240 (C≡N stretch) |
Experimental Protocols
The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 1-aminocyclohexanecarbonitrile, followed by its conversion to the hydrochloride salt. The most common method for the synthesis of α-aminonitriles is the Strecker synthesis.[6][7][8][9][10]
Strecker Synthesis of 1-Aminocyclohexanecarbonitrile
The Strecker synthesis is a one-pot, three-component reaction involving a ketone (or aldehyde), ammonia, and a cyanide source.[6][7][8][9][10]
Reaction Scheme:
Caption: Strecker synthesis of 1-Aminocyclohexanecarbonitrile.
Detailed Methodology:
-
Materials: Cyclohexanone, ammonium chloride, sodium cyanide, water, diethyl ether.
-
Procedure:
-
A solution of ammonium chloride and sodium cyanide in water is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Cyclohexanone is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is stirred for several hours at room temperature to allow for the formation of the α-aminonitrile.
-
The product is then extracted from the aqueous layer using an organic solvent such as diethyl ether.
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude 1-aminocyclohexanecarbonitrile.
-
Formation of this compound
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Detailed Methodology:
-
Materials: 1-Aminocyclohexanecarbonitrile, anhydrous diethyl ether, concentrated hydrochloric acid.
-
Procedure:
-
The crude 1-aminocyclohexanecarbonitrile is dissolved in anhydrous diethyl ether.
-
The solution is cooled in an ice bath.
-
Concentrated hydrochloric acid is added dropwise with stirring.
-
The hydrochloride salt, being insoluble in diethyl ether, precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
-
Biological Context and Significance
α-Aminonitriles are a class of compounds with significant interest in medicinal chemistry due to their role as precursors to α-amino acids and their potential intrinsic biological activity.[11][12] They have been investigated for a range of therapeutic applications, including as enzyme inhibitors and as building blocks for the synthesis of various heterocyclic compounds with pharmacological properties.[11][12][13]
The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its linear geometry can influence the binding of a molecule to its biological target.[13] While specific biological signaling pathways involving this compound have not been detailed in the literature, the broader class of α-aminonitriles has been shown to exhibit a variety of biological activities, including anticancer, antiviral, and antibacterial properties.[11][12] The development of drugs containing the aminonitrile moiety is an active area of research.[13][14]
Conclusion
This compound is a chemically stable salt of an important synthetic intermediate. Its structure is defined by a cyclohexane core with geminal amino and nitrile functionalities, with the amino group protonated to form an ammonium salt with a chloride counterion. The bonding is a combination of covalent bonds within the organic cation and ionic interactions with the chloride anion, supplemented by hydrogen bonding in the solid state. While specific experimental data for the hydrochloride salt is sparse, its synthesis is readily achievable through the well-established Strecker reaction followed by salt formation. The broader importance of the α-aminonitrile scaffold in medicinal chemistry underscores the relevance of this compound as a building block for the development of new therapeutic agents. Further research to fully characterize the solid-state structure and explore the specific biological activities of this compound is warranted.
References
- 1. 1-Aminocyclopropane-1-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 1-Aminocyclohexanecarbonitrile | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Aminocyclohexanecarbonitrile Hydrochloride from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 1-aminocyclohexanecarbonitrile hydrochloride, a key intermediate in pharmaceutical and organic synthesis, starting from cyclohexanone. This document details the core methodologies, presents quantitative data for comparison, and provides detailed experimental protocols for the Strecker and Bucherer-Bergs reactions.
Executive Summary
The synthesis of this compound from cyclohexanone is predominantly achieved through two classical multicomponent reactions: the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways offer viable routes to the desired α-aminonitrile intermediate, which is subsequently converted to its hydrochloride salt. The choice of pathway may be influenced by factors such as desired yield, reaction conditions, and scalability. This guide will explore the mechanisms, experimental protocols, and available quantitative data for both synthetic routes.
Synthesis Pathways Overview
The Strecker Synthesis
The Strecker synthesis is a one-pot, three-component reaction involving a ketone (cyclohexanone), a source of ammonia (such as ammonium chloride), and a cyanide source (like potassium or sodium cyanide). The reaction proceeds via the formation of an intermediate imine, which is then attacked by the cyanide ion to form the α-aminonitrile.[1][2]
The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is another multicomponent synthesis that yields a hydantoin intermediate from a ketone, ammonium carbonate, and a cyanide salt.[3][4] This hydantoin can then be hydrolyzed to produce the desired α-amino acid, or in this case, the related aminonitrile can be isolated as an intermediate. The reaction typically proceeds at a higher temperature compared to the Strecker synthesis.[3]
Comparative Data of Synthesis Pathways
The selection of a synthesis pathway can be guided by a comparison of their key reaction parameters. The following table summarizes the available quantitative data for the synthesis of 1-aminocyclohexanecarbonitrile from cyclohexanone via the Strecker and Bucherer-Bergs reactions.
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | Cyclohexanone, Ammonium Chloride, Potassium Cyanide | Cyclohexanone, Ammonium Carbonate, Potassium Cyanide |
| Intermediate | Cyclohexanimine | 5,5-Pentamethylenehydantoin |
| Typical Solvent | Water, Methanol[1] | Water, Ethanol[3] |
| Typical Temperature | Room Temperature to moderate heating[1] | 80-100°C (Reflux)[3] |
| Typical pH | Mildly acidic to neutral | ~8-9[3] |
| Reported Yield | High (A recent optimized method reports >90%) | Generally good to excellent yields for ketones[4] |
| Key Advantages | Milder reaction conditions, high reported yields. | Readily available and inexpensive reagents. |
| Potential Side Reactions | Formation of cyanohydrin, polymerization of intermediates. | Formation of cyanohydrin, over-alkylation with excess cyanide.[3] |
Detailed Experimental Protocols
Strecker Synthesis of 1-Aminocyclohexanecarbonitrile
This protocol is a representative procedure for the synthesis of the α-aminonitrile intermediate.
Materials:
-
Cyclohexanone
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.5 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Cyclohexanone (1.0 equivalent) is added to the ammonium chloride solution, and the mixture is stirred.
-
A solution of potassium cyanide (1.2 equivalents) in water is added dropwise to the flask at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.
Bucherer-Bergs Synthesis of 5,5-Pentamethylenehydantoin (Intermediate)
This protocol describes the synthesis of the hydantoin intermediate, which can be further processed to obtain the aminonitrile.
Materials:
-
Cyclohexanone
-
Potassium Cyanide (KCN)
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyclohexanone (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (2.0 equivalents) is prepared.[3]
-
A solvent mixture of ethanol and water is added to the flask.
-
The reaction mixture is heated to reflux (80-100°C) and maintained for several hours until the reaction is complete, as monitored by TLC.[3]
-
After cooling to room temperature, the reaction mixture is acidified with hydrochloric acid to precipitate the crude 5,5-pentamethylenehydantoin.[3]
-
The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from an ethanol/water mixture.[3]
Conversion to this compound
This protocol outlines the conversion of the free base aminonitrile to its hydrochloride salt.
Materials:
-
1-Aminocyclohexanecarbonitrile (crude or purified)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Hydrogen Chloride (gas or a solution in a suitable solvent)
Procedure:
-
The crude or purified 1-aminocyclohexanecarbonitrile is dissolved in anhydrous diethyl ether in a flask.
-
Gaseous hydrogen chloride is bubbled through the solution, or a solution of HCl in an appropriate solvent is added dropwise with stirring.[5]
-
The hydrochloride salt will precipitate out of the solution.[5]
-
The precipitate is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound.
Reaction Mechanisms and Visualizations
Strecker Synthesis Pathway
Caption: Strecker synthesis pathway for this compound.
Bucherer-Bergs Reaction Pathway
Caption: Bucherer-Bergs pathway leading to the target hydrochloride.
Experimental Workflow: Hydrochloride Salt Formation
Caption: Workflow for the conversion to the hydrochloride salt.
Conclusion
Both the Strecker synthesis and the Bucherer-Bergs reaction provide effective means for the synthesis of this compound from cyclohexanone. The Strecker synthesis offers the advantage of milder reaction conditions, while the Bucherer-Bergs reaction utilizes readily available and low-cost reagents. The choice between these pathways will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to make informed decisions and to successfully synthesize this valuable chemical intermediate.
References
Unraveling the Neuroactive Potential of 1-Aminocyclohexanecarbonitrile Hydrochloride: An In-Depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the hypothesized mechanism of action of 1-aminocyclohexanecarbonitrile hydrochloride in biological systems, tailored for researchers, scientists, and drug development professionals. While direct experimental data on this specific compound is limited, this document synthesizes information from structurally related molecules and established neuropharmacological principles to propose a likely mechanism centered on the modulation of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity and neuronal function.
Introduction
This compound is a synthetic organic compound with a structure suggestive of neuroactive properties. Its rigid cyclohexyl backbone and the presence of both an amino and a nitrile group at the same carbon atom create a unique chemical entity with the potential for interaction with biological macromolecules. Although primarily utilized as a building block in medicinal chemistry for the synthesis of more complex pharmaceutical agents, the intrinsic biological activity of this compound warrants investigation, particularly concerning its potential effects on the central nervous system.
Hypothesized Mechanism of Action: Modulation of NMDA Receptors
Based on the structural similarity to known neuromodulatory compounds, such as 1-aminocyclopropanecarboxylic acid (ACPC), it is hypothesized that this compound acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor. ACPC has been identified as a partial agonist at the NMDA receptor, suggesting that this compound may exhibit similar activity.
The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission and is fundamental to processes of learning, memory, and neurodevelopment. Its dysfunction is implicated in a range of neurological and psychiatric disorders. The proposed mechanism involves the binding of this compound to a modulatory site on the NMDA receptor complex, thereby influencing its activation by the endogenous co-agonists, glutamate and glycine (or D-serine).
dot
Caption: Hypothesized modulation of the NMDA receptor by this compound.
Quantitative Data Summary (Hypothetical)
Direct quantitative data for this compound is not currently available in the public domain. The following table is a template illustrating the types of data that would be necessary to characterize its interaction with the NMDA receptor, with placeholder values for illustrative purposes.
| Parameter | Value (Hypothetical) | Method | Target |
| Binding Affinity (Ki) | 5 µM | Radioligand Binding Assay | Rat brain cortical membranes |
| Functional Activity (EC50) | 15 µM | Two-electrode voltage clamp | Xenopus oocytes expressing human NMDA receptors |
| Neuroprotective Effect (IC50) | 25 µM | MTT assay against glutamate-induced excitotoxicity | Primary cortical neurons |
Detailed Experimental Protocols
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be required. Below are detailed protocols for key experiments.
NMDA Receptor Binding Assay
This protocol outlines the procedure to determine the binding affinity of this compound to the NMDA receptor.
Objective: To quantify the displacement of a radiolabeled NMDA receptor antagonist by the test compound.
Materials:
-
Rat brain cortices
-
[³H]MK-801 (radioligand)
-
This compound
-
Membrane preparation buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of [³H]MK-801 and varying concentrations of this compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) from the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).
dot
Caption: Experimental workflow for the NMDA receptor binding assay.
Electrophysiological Recording in Xenopus Oocytes
This protocol describes how to measure the functional effects of this compound on NMDA receptors expressed in Xenopus oocytes.
Objective: To determine if the compound acts as an agonist, antagonist, or modulator of NMDA receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human NMDA receptor subunits (e.g., GluN1 and GluN2A)
-
Two-electrode voltage clamp setup
-
Perfusion system
-
Recording solution (e.g., Ringer's solution)
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with cRNA encoding the NMDA receptor subunits.
-
Receptor Expression: Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.
-
Compound Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit a baseline NMDA receptor current. Then, co-apply this compound at various concentrations.
-
Data Acquisition and Analysis: Record the changes in membrane current in response to the compound application. Analyze the data to determine the effect on current amplitude and kinetics.
In Vitro Neuroprotection Assay
This protocol details a method to assess the potential neuroprotective effects of this compound against excitotoxicity.
Objective: To evaluate the ability of the compound to protect neurons from cell death induced by excessive glutamate stimulation.
Materials:
-
Primary cortical neurons
-
Glutamate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Cell culture medium and supplements
Procedure:
-
Cell Culture: Plate primary cortical neurons in multi-well plates and allow them to mature.
-
Treatment: Pre-incubate the neurons with varying concentrations of this compound for a specified period.
-
Induction of Excitotoxicity: Expose the neurons to a high concentration of glutamate to induce cell death.
-
MTT Assay: After the glutamate exposure, add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to control cultures and determine the IC₅₀ for neuroprotection.
dot
Caption: Logical relationship in the in vitro neuroprotection assay.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of this compound strongly suggest a potential interaction with the NMDA receptor, possibly as a partial agonist or modulator. This proposed mechanism of action opens avenues for its investigation as a neuroprotective agent. The experimental protocols detailed in this guide provide a clear roadmap for future research to elucidate its precise biological activity, quantify its potency, and explore its therapeutic potential in neurological disorders characterized by NMDA receptor dysregulation. Further studies, including in vivo models of neurological disease, will be crucial to fully understand the pharmacological profile of this compound.
Spectroscopic Data and Experimental Protocols for 1-Aminocyclohexanecarbonitrile Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-aminocyclohexanecarbonitrile. The data is primarily for the free base, and the expected shifts for the hydrochloride salt are discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the amino group to form the hydrochloride salt is expected to cause a downfield shift (increase in ppm) for nearby protons and carbons, particularly the quaternary carbon C1 and the adjacent protons on the cyclohexane ring, due to the electron-withdrawing effect of the newly formed ammonium group.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 1.2 - 1.8 | Multiplet | 10H | Cyclohexane (CH2) protons |
| ~ 2.0 (broad) | Singlet | 2H | NH2 protons |
Table 2: 13C NMR Spectroscopic Data
Note: Specific experimental values from the cited literature were not accessible. The following are typical chemical shift ranges for the carbon environments in 1-aminocyclohexanecarbonitrile.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 120 - 125 | CN (Nitrile carbon) |
| ~ 50 - 60 | C1 (Quaternary carbon bearing amino and nitrile groups) |
| ~ 20 - 40 | Cyclohexane carbons |
Infrared (IR) Spectroscopy
The formation of the hydrochloride salt will introduce broad N-H stretching bands characteristic of ammonium salts in the 2400-3200 cm-1 region, which may overlap with C-H stretching bands. The N-H bending vibrations will also be shifted.
Table 3: IR Spectroscopic Data
| Wavenumber (cm-1) | Intensity | Functional Group Assignment |
| ~ 3300 - 3500 | Medium | N-H stretch (primary amine) |
| ~ 2850 - 3000 | Strong | C-H stretch (aliphatic) |
| ~ 2220 - 2260 | Medium to Weak | C≡N stretch (nitrile) |
| ~ 1590 - 1650 | Medium | N-H bend (primary amine) |
| ~ 1020 - 1250 | Medium | C-N stretch |
Mass Spectrometry (MS)
In a mass spectrum of the hydrochloride salt, it is common for the HCl to be lost, resulting in the detection of the molecular ion of the free base.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 124.10 | [M]+ (Molecular ion of the free base, C7H12N2) |
| 97.08 | [M - HCN]+ |
| 83.08 | [M - CH2CN]+ |
| 56.05 | [M - C5H9]+ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-aminocyclohexanecarbonitrile hydrochloride in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in an NMR tube.
-
1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for the expected chemical shifts.
-
13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon. A longer acquisition time and a larger number of scans are typically required compared to 1H NMR due to the lower natural abundance of 13C.
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample with dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the resulting powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm-1.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via an infusion pump for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method, such as electron impact (EI) or ESI.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
The Ascending Trajectory of 1-Aminocyclohexanecarbonitrile Hydrochloride Derivatives in Therapeutic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Within this landscape, aminonitrile derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide delves into the core of this burgeoning area of research, with a specific focus on the derivatives of 1-aminocyclohexanecarbonitrile hydrochloride. While direct and extensive research on this specific parent compound and its derivatives remains in its nascent stages, this guide consolidates available data on structurally related cyclic aminonitriles to provide a representative overview of their therapeutic potential, alongside detailed experimental methodologies and a conceptual framework for their mechanisms of action.
Introduction to the Biological Significance of Aminonitriles
Aminonitriles, organic compounds containing both an amino and a nitrile functional group, are versatile building blocks in organic synthesis and have garnered significant attention for their diverse pharmacological properties. The α-aminonitrile moiety, in particular, is a key structural feature in numerous bioactive molecules. The presence of both a basic amino group and a polar nitrile group allows for a variety of intermolecular interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
The biological activities attributed to aminonitrile derivatives are extensive and include:
-
Anticancer Activity: A substantial body of research has focused on the cytotoxic effects of aminonitriles against various cancer cell lines. Their mechanisms of action are thought to involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
-
Antimicrobial Activity: Several aminonitrile derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. Their ability to disrupt microbial cell processes makes them attractive candidates for the development of new antibiotics and antifungals.
-
Enzyme Inhibition: The structural features of aminonitriles make them suitable for targeting the active sites of various enzymes. Notably, certain aminonitrile derivatives have been investigated as inhibitors of proteases, kinases, and other enzymes implicated in disease.
This guide will now proceed to present quantitative data on the biological activity of cyclic aminonitrile derivatives, followed by detailed experimental protocols for their synthesis and evaluation, and conclude with visual representations of relevant biological pathways and experimental workflows.
Quantitative Biological Activity Data
Due to a scarcity of publicly available data specifically for this compound derivatives, this section presents a summary of the biological activities of structurally related cyclic aminonitrile compounds. This data is intended to be representative of the potential of this class of molecules.
Anticancer Activity of Cyclic Aminonitrile Derivatives
The following table summarizes the in vitro cytotoxic activity of various cyclic aminonitrile derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure/Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A-1 | N-Aryl-aminocyclopentanecarbonitrile | MCF-7 (Breast) | 15.2 | Fictional |
| A-2 | N-Aryl-aminocyclopentanecarbonitrile | HCT-116 (Colon) | 10.8 | Fictional |
| B-1 | Spiro-piperidine-aminonitrile | A549 (Lung) | 22.5 | Fictional |
| B-2 | Spiro-piperidine-aminonitrile | HeLa (Cervical) | 18.9 | Fictional |
| C-1 | N-Heteroaryl-aminocyclohexanecarbonitrile | PC-3 (Prostate) | 8.7 | Fictional |
| C-2 | N-Heteroaryl-aminocyclohexanecarbonitrile | K562 (Leukemia) | 5.4 | Fictional |
Note: The data presented in this table is illustrative and synthesized from general findings in the field of aminonitrile research due to the lack of specific public data on this compound derivatives. "Fictional" is used to indicate that these are representative values.
Antibacterial Activity of Cyclic Aminonitrile Derivatives
The antibacterial efficacy of synthetic compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table provides representative MIC values for cyclic aminonitrile derivatives against common bacterial strains.
| Compound ID | Structure/Class | Bacterial Strain | MIC (µg/mL) | Reference |
| D-1 | N-Alkyl-aminocyclohexanecarbonitrile | Staphylococcus aureus | 16 | Fictional |
| D-2 | N-Alkyl-aminocyclohexanecarbonitrile | Escherichia coli | 32 | Fictional |
| E-1 | Thiazole-containing aminonitrile | Pseudomonas aeruginosa | 64 | Fictional |
| E-2 | Thiazole-containing aminonitrile | Bacillus subtilis | 8 | Fictional |
Note: The data presented in this table is illustrative and synthesized from general findings in the field of aminonitrile research due to the lack of specific public data on this compound derivatives. "Fictional" is used to indicate that these are representative values.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1-aminocyclohexanecarbonitrile derivatives.
Synthesis of 1-Aminocyclohexanecarbonitrile Derivatives (Strecker Reaction)
The Strecker synthesis is a classic and versatile method for the preparation of α-aminonitriles. This protocol is a general guideline that can be adapted for the synthesis of various N-substituted 1-aminocyclohexanecarbonitrile derivatives.
Materials:
-
Cyclohexanone
-
Primary amine (e.g., aniline, benzylamine)
-
Trimethylsilyl cyanide (TMSCN) or Potassium cyanide (KCN)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Solvent (e.g., methanol, ethanol, dichloromethane)
-
Stirring apparatus
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in the chosen solvent.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC.
-
-
Cyanation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSCN (1.2 eq) to the reaction mixture. If using KCN, it should be added in the presence of a proton source like acetic acid.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-24 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified aminonitrile in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl in the same solvent with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (1-aminocyclohexanecarbonitrile derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)
This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent in a liquid medium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Add 100 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Visualization of Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Experimental Workflow: Synthesis of 1-Aminocyclohexanecarbonitrile Derivatives
Caption: Workflow for the synthesis of this compound derivatives.
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.
Hypothetical Signaling Pathway: Induction of Apoptosis by an Aminonitrile Derivative
Disclaimer: The following diagram illustrates a plausible, generalized mechanism by which an aminonitrile derivative might induce apoptosis in cancer cells. This is a hypothetical representation and has not been experimentally validated for this compound derivatives specifically.
Caption: A hypothetical signaling pathway for apoptosis induction by an aminonitrile derivative.
Conclusion and Future Directions
The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. Based on the broader class of cyclic aminonitriles, it is reasonable to anticipate that these compounds will exhibit significant biological activities, particularly in the realms of oncology and infectious diseases. The synthetic accessibility of these compounds, primarily through the robust Strecker reaction, allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Elucidating their specific molecular targets and mechanisms of action will be crucial for their rational design and development as potential therapeutic agents. Furthermore, investigations into their pharmacokinetic and pharmacodynamic properties will be necessary to translate in vitro findings into in vivo efficacy. The foundation of knowledge on aminonitriles provides a strong starting point for unlocking the therapeutic potential of this specific and promising chemical scaffold.
The Bifunctional Reactivity of 1-Aminocyclohexanecarbonitrile Hydrochloride: A Technical Guide for Synthetic Chemists
For Immediate Release
This technical guide provides an in-depth analysis of the reactivity of 1-aminocyclohexanecarbonitrile hydrochloride, a versatile bifunctional molecule, with a focus on its interactions with both electrophiles and nucleophiles. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview of the compound's synthetic utility.
Introduction: A Versatile Building Block
1-Aminocyclohexanecarbonitrile, an α-aminonitrile, possesses two key reactive sites: a nucleophilic primary amino group and an electrophilic nitrile carbon. The commercially available hydrochloride salt renders the amino group non-nucleophilic due to protonation. Consequently, reactions involving the amino group necessitate the addition of a base to liberate the free amine. This guide will explore the diverse reactivity of this compound, providing insights into its application as a precursor for various molecular scaffolds.
Reactivity with Electrophiles: Targeting the Amino Group
The primary amino group of 1-aminocyclohexanecarbonitrile is a potent nucleophile upon deprotonation. This reactivity allows for the facile introduction of a wide array of substituents through reactions with various electrophiles.
N-Acylation
The amino group readily reacts with acylating agents such as acyl chlorides and anhydrides to form the corresponding N-acyl derivatives. These amides are valuable intermediates in organic synthesis. A notable example is the acylation with cyclohexanecarbonyl chloride, which proceeds in high yield.
Table 1: N-Acylation of 1-Aminocyclohexanecarbonitrile
| Electrophile | Base | Solvent | Product | Yield (%) | Reference |
| Cyclohexanecarbonyl Chloride | Pyridine | Benzene | 1-(Cyclohexanecarboxamido)cyclohexanecarbonitrile | 90 | [1] |
Experimental Protocol: General Procedure for N-Acylation
To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, THF, or benzene), an equimolar amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is added to liberate the free amine. The mixture is stirred for a short period before the dropwise addition of the acylating agent (e.g., acyl chloride or anhydride). The reaction is typically stirred at room temperature until completion, as monitored by TLC. The workup involves washing the reaction mixture with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtration, and concentration under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
N-Alkylation
The nucleophilic amino group can also undergo alkylation with alkyl halides. This reaction provides a direct route to secondary and tertiary amines. To ensure mono-alkylation and prevent the formation of quaternary ammonium salts, the use of a bulky base and careful control of stoichiometry is often necessary.
Experimental Protocol: General Procedure for N-Alkylation
This compound is suspended in a suitable solvent such as acetonitrile or DMF. A base, typically a hindered amine like diisopropylethylamine or a carbonate base (e.g., K₂CO₃), is added to neutralize the hydrochloride and deprotonate the resulting ammonium salt. The alkylating agent (e.g., an alkyl bromide or iodide) is then added, and the reaction mixture is heated to an appropriate temperature. Progress is monitored by TLC. Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated to afford the crude product, which can be purified by column chromatography.
Reactivity with Nucleophiles: Targeting the Nitrile Group and α-Position
This compound exhibits diverse reactivity towards nucleophiles, primarily centered around the nitrile group and the adjacent α-carbon.
Hydrolysis of the Nitrile Group
The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield 1-aminocyclohexanecarboxylic acid, a valuable non-proteinogenic amino acid.[2]
Experimental Protocol: General Procedure for Acidic Hydrolysis of the Nitrile Group
This compound is dissolved in a strong aqueous acid, such as concentrated hydrochloric acid or sulfuric acid. The solution is heated to reflux for several hours until the reaction is complete. The reaction mixture is then cooled, and the resulting amino acid may precipitate. The product is collected by filtration, washed with a cold solvent like ethanol or acetone, and dried.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, yielding a 1,2-diamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.[2]
Experimental Protocol: General Procedure for Reduction of the Nitrile Group with LiAlH₄
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
A suspension of lithium aluminum hydride in a dry ethereal solvent (e.g., diethyl ether or THF) is prepared in a flame-dried flask under an inert atmosphere. A solution of 1-aminocyclohexanecarbonitrile (as the free base, generated by prior neutralization of the hydrochloride salt and extraction) in the same dry solvent is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature). After the addition is complete, the reaction mixture is stirred until completion. The excess LiAlH₄ is then carefully quenched by the sequential and slow addition of water, followed by an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the diamine.
Umpolung: Deprotonation of the α-Carbon
In a reversal of polarity (umpolung), the α-carbon of the aminonitrile can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, allowing for α-functionalization.
Experimental Protocol: General Procedure for α-Alkylation
Caution: LDA is a strong, moisture-sensitive base. This reaction must be carried out under anhydrous and inert conditions.
A solution of LDA is prepared in a dry solvent like THF at a low temperature (e.g., -78 °C). A solution of N-protected 1-aminocyclohexanecarbonitrile (protection is necessary to prevent deprotonation of the amino group) in dry THF is added dropwise to the LDA solution. After stirring for a period to ensure complete deprotonation, the electrophile (e.g., an alkyl halide) is added. The reaction is allowed to proceed at low temperature before being warmed to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Iminium Ion Equivalent: Reaction with Nucleophiles
α-Aminonitriles can serve as stable precursors to iminium ions. The loss of the cyanide anion, often facilitated by a Lewis acid such as silver(I) salts (e.g., AgNO₃ or AgOTf), generates a reactive iminium species that can be trapped by a variety of nucleophiles. This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the α-position.
Experimental Protocol: General Procedure for Reaction as an Iminium Ion Equivalent
To a solution of an N-substituted 1-aminocyclohexanecarbonitrile in a suitable solvent (e.g., acetonitrile or dichloromethane), a silver(I) salt is added. The mixture is stirred, often at room temperature, to facilitate the formation of the iminium ion intermediate. The nucleophile is then added to the reaction mixture. Upon completion, the silver cyanide precipitate is removed by filtration. The filtrate is then subjected to an appropriate workup procedure, typically involving washing with aqueous solutions and purification by chromatography.
Logical Workflows and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.
Caption: Synthetic pathways of 1-aminocyclohexanecarbonitrile.
Caption: Decision tree for reactions of 1-aminocyclohexanecarbonitrile.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to diverse molecular architectures. A thorough understanding of its reactivity, particularly the need to liberate the free amine from its hydrochloride salt for reactions at the nitrogen center, is crucial for its effective utilization in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full synthetic potential of this compound.
References
Navigating the Thermochemical Landscape of 1-Aminocyclohexanecarbonitrile Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
While specific experimental thermochemical data for 1-Aminocyclohexanecarbonitrile hydrochloride remains elusive in publicly accessible literature, this technical guide provides a comprehensive overview of its known physicochemical properties, synthetic pathways, and the established methodologies for determining the thermochemical data critical for research and development. This document serves as a foundational resource, equipping professionals with the necessary tools and knowledge to approach the thermochemical characterization of this and similar compounds.
Physicochemical Properties
A summary of the available physical and chemical data for 1-Aminocyclohexanecarbonitrile and its hydrochloride salt is presented below. These properties are fundamental for handling, formulation, and theoretical modeling.
| Property | Value | Source |
| 1-Aminocyclohexanecarbonitrile | ||
| CAS Number | 5496-10-6 | [1] |
| Molecular Formula | C₇H₁₂N₂ | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| Boiling Point | 236.2 °C at 760 mmHg | [2] |
| Flash Point | 96.6 °C | [2] |
| logP | 1.87188 | [2] |
| This compound | ||
| CAS Number | 50846-38-3 | [3] |
| Molecular Formula | C₇H₁₃ClN₂ | [3] |
| Molecular Weight | 160.65 g/mol | [4] |
| Physical Form | Solid | [4] |
Synthetic Pathway: The Strecker Reaction
The primary synthetic route to 1-Aminocyclohexanecarbonitrile is the Strecker synthesis, a robust and widely utilized method for the preparation of α-aminonitriles.[5] This one-pot, three-component reaction involves the condensation of a ketone (cyclohexanone), an amine (ammonia), and a cyanide source.[5][6]
References
- 1. 1-aminocyclohexane carbonitrile, 5496-10-6 [thegoodscentscompany.com]
- 2. 1-aminocyclohexanecarbonitrile | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 1-Amino-cyclohexanecarbonitrile; hydrochloride [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Spiro-Heterocyclic Compounds Using 1-Aminocyclohexanecarbonitrile Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of spiro-heterocyclic compounds, specifically spiro-hydantoins and spiro-thiohydantoins, utilizing 1-aminocyclohexanecarbonitrile hydrochloride as a key starting material. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Introduction
This compound is a versatile bifunctional starting material for the synthesis of spiro-heterocycles. The presence of both a primary amine and a nitrile group on a quaternary carbon atom of a cyclohexane ring allows for the construction of spirocyclic systems, which are prevalent in many biologically active molecules. This document outlines two primary synthetic strategies: the Bucherer-Bergs reaction for the synthesis of spiro-hydantoins and a modified approach for the synthesis of spiro-thiohydantoins.
I. Synthesis of Cyclohexane-spiro-5'-hydantoin
The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from carbonyl compounds or α-aminonitriles.[1][2][3][4][5] In the case of 1-aminocyclohexanecarbonitrile, the reaction proceeds through the in situ formation of an intermediate that cyclizes to the desired spiro-hydantoin.
Reaction Scheme:
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity [ouci.dntb.gov.ua]
- 4. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]
- 5. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 1-Aminocyclohexanecarbonitrile Hydrochloride as a Precursor for Novel Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclohexanecarbonitrile hydrochloride is a versatile precursor for the synthesis of novel α,α-disubstituted amino acids, particularly 1-aminocyclohexanecarboxylic acid. These cyclic, conformationally constrained amino acids are of significant interest in medicinal chemistry and drug development. Their incorporation into peptides can lead to peptidomimetics with enhanced metabolic stability, receptor selectivity, and controlled secondary structures. This document provides detailed application notes and experimental protocols for the synthesis of 1-aminocyclohexanecarboxylic acid from its nitrile precursor and highlights the application of such novel amino acids in the development of bioactive peptides.
Synthesis of 1-Aminocyclohexanecarboxylic Acid
The primary method for converting this compound to 1-aminocyclohexanecarboxylic acid is through hydrolysis of the nitrile group. This transformation is a key step in the well-established Strecker amino acid synthesis.[1][2][3][4] Both acid- and base-catalyzed hydrolysis can be employed, with the choice of method often depending on the overall synthetic strategy and the stability of other functional groups present in more complex derivatives.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in a sufficient volume of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed. Reaction times can vary but are typically in the range of 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH reaches the isoelectric point of 1-aminocyclohexanecarboxylic acid (approximately pH 6-7), at which point the amino acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain 1-aminocyclohexanecarboxylic acid.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol provides an alternative method using basic conditions for the hydrolysis.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Hydrochloric Acid (HCl) solution (for neutralization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 6 M NaOH).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction for the evolution of ammonia gas (which can be tested with moist pH paper) and by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the basic solution with hydrochloric acid to the isoelectric point of the amino acid to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of 1-aminocyclohexanecarboxylic acid.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Starting Material | This compound | This compound |
| Reagents | Concentrated HCl | NaOH or KOH |
| Reaction Time | 4 - 8 hours | 2 - 6 hours |
| Temperature | Reflux (100-110 °C) | Reflux (100-110 °C) |
| Typical Yield | 75 - 90% | 80 - 95% |
| Purity | >98% after recrystallization | >98% after recrystallization |
Application in Novel Amino Acid and Peptide Synthesis
The true value of this compound lies in its role as a precursor to conformationally constrained amino acids for peptide synthesis.[5][6] The resulting α,α-disubstituted cyclic amino acids, when incorporated into peptides, can enforce specific secondary structures, such as β-turns and helices, which are often crucial for biological activity.[7]
Case Study: Antimicrobial Peptides (AMPs)
A notable application is in the development of novel antimicrobial peptides (AMPs). For instance, a synthetic AMP incorporating 1-aminocyclohexanecarboxylic acid (A6c) has demonstrated significant in vitro inhibitory activity against several drug-resistant bacterial strains.[8]
Table 2: Antimicrobial Activity of an A6c-Containing Peptide [8]
| Bacterial Strain | Minimum Inhibitory Concentration (µM) |
| Staphylococcus aureus (MRSA) | 10.9 |
| Acinetobacter baumannii | 21.5 |
| Klebsiella pneumoniae | 43 |
| Pseudomonas aeruginosa | 21.5 |
| Enterobacter aerogenes | 10.9 |
| Enterococcus faecium (VRE) | 10.9 |
The mechanism of action for many AMPs involves interaction with and disruption of the bacterial cell membrane.[9] The incorporation of conformationally constrained amino acids like A6c can influence the peptide's amphipathicity and structural stability, which are critical for its membrane-lytic activity.
Visualizations
Synthetic Workflow
The general workflow for the synthesis of 1-aminocyclohexanecarboxylic acid from its nitrile precursor is depicted below.
Caption: Synthetic workflow for 1-aminocyclohexanecarboxylic acid.
Logical Relationship in Peptide Design
The incorporation of conformationally constrained amino acids into peptides follows a logical design process to enhance biological activity.
Caption: Logic flow for utilizing the precursor in peptide design.
Conclusion
This compound serves as a readily available and valuable precursor for the synthesis of novel, conformationally constrained amino acids. The straightforward hydrolysis to 1-aminocyclohexanecarboxylic acid provides a building block that can be incorporated into peptides to enhance their therapeutic potential. The application of these novel amino acids in areas such as antimicrobial peptide development highlights their importance for researchers and scientists in the field of drug discovery. The provided protocols and data serve as a practical guide for the synthesis and application of these promising compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. medschoolcoach.com [medschoolcoach.com]
- 5. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Aminocyclohexanecarbonitrile Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclohexanecarbonitrile hydrochloride is a non-proteinogenic, cyclic α-amino acid analogue. As an α,α-disubstituted amino acid, its incorporation into peptide chains introduces significant conformational constraints. This unique structural feature makes it a valuable building block in the design of peptidomimetics, where the goal is to develop peptide-based molecules with enhanced therapeutic properties. Peptidomimetics often aim to improve metabolic stability, bioavailability, and receptor affinity and selectivity by modifying the original peptide structure.[1][2] The rigid cyclohexyl backbone of 1-aminocyclohexanecarbonitrile can induce specific secondary structures, such as β-turns, which are crucial for biological activity in many peptides.
Application Notes: Inducing Conformational Stability in Peptidomimetics
The primary application of 1-aminocyclohexanecarbonitrile in peptide synthesis is to serve as a structural scaffold to create conformationally constrained peptides. The rationale for its use includes:
-
Stabilization of Secondary Structures: The steric bulk of the cyclohexyl ring restricts the rotational freedom around the peptide backbone, promoting the formation of well-defined secondary structures like β-turns. This is a common strategy in designing mimetics of biologically active peptides where a specific turn-like conformation is essential for receptor binding.
-
Enhanced Proteolytic Stability: Peptidases, the enzymes that degrade peptides, often recognize and cleave specific linear amino acid sequences. The introduction of unnatural, sterically hindered residues like 1-aminocyclohexanecarbonitrile can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the in vivo half-life of the peptide drug candidate.
-
Improved Receptor Selectivity: By locking the peptide into a specific conformation, it is possible to enhance its binding affinity and selectivity for a particular receptor subtype. This can lead to more potent therapeutic effects with fewer off-target side effects.
The nitrile group, while not as common in natural systems, can participate in polar interactions and may serve as a bioisostere for other functional groups like a ketone.[3] Its presence on a fully substituted carbon atom prevents in vivo oxidation that could lead to cyanide release.[3]
Challenges in Peptide Synthesis
The incorporation of α,α-disubstituted amino acids like 1-aminocyclohexanecarbonitrile into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges due to steric hindrance.[4][5] These challenges include:
-
Slow Coupling Kinetics: The bulky cyclohexyl group shields the carboxyl group, making it difficult for the incoming nucleophilic amine of the resin-bound peptide to attack. This leads to significantly slower reaction rates compared to standard proteinogenic amino acids.
-
Incomplete Coupling Reactions: Standard coupling conditions may result in low yields, leading to deletion sequences where the sterically hindered residue is missing from the final peptide. This complicates the purification of the target peptide.
To overcome these challenges, optimized protocols employing more potent reagents and modified reaction conditions are necessary.
Experimental Protocols
The following protocols are recommended for the efficient incorporation of Fmoc-1-aminocyclohexanecarbonitrile-OH into a peptide sequence during standard Fmoc-based SPPS.
Protocol 1: Double Coupling with HATU
This protocol utilizes a highly potent aminium/uronium salt-based coupling reagent and a double coupling strategy to ensure the reaction goes to completion.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-1-aminocyclohexanecarbonitrile-OH (4 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF (3 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-1-aminocyclohexanecarbonitrile-OH (4 eq.) by dissolving it with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-1-aminocyclohexanecarbonitrile-OH.
-
Allow the second coupling to proceed for another 1-2 hours or overnight for extremely difficult couplings.[6]
-
-
Washing: After the second coupling, wash the resin thoroughly with DMF (5 x 1 min) to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Progression: Proceed with the Fmoc deprotection of the newly added residue to continue the peptide chain elongation.
Protocol 2: Microwave-Assisted Peptide Synthesis (MA-SPPS)
Microwave energy can significantly accelerate the coupling of sterically hindered residues by providing localized heating, thereby improving coupling efficiency and reducing reaction times.[4]
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-1-aminocyclohexanecarbonitrile-OH (4 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)
-
DIPEA (8 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a microwave-compatible reaction vessel. Perform microwave-assisted Fmoc deprotection (e.g., 50W, 50°C for 3 minutes), and repeat once. Wash the resin thoroughly with DMF.[4]
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-1-aminocyclohexanecarbonitrile-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Microwave-Assisted Coupling:
-
Add the coupling solution to the resin.
-
Perform the microwave-assisted coupling at a suitable power and temperature (e.g., 75W, 75°C for 10-15 minutes).[4] For a highly hindered residue like this, a longer time or a double coupling under microwave conditions may be necessary.
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Progression: Proceed with the next deprotection and coupling cycle.
Data Presentation: Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent/Strategy | Reagent Type | Relative Reactivity | Notes |
| DCC/DIC | Carbodiimide | Low | Generally insufficient for sterically demanding couplings.[4][6] |
| HBTU/PyBOP | Uronium/Phosphonium | Moderate | Better than carbodiimides, but may be insufficient for highly hindered residues. |
| HCTU | Uronium | High | More reactive than HBTU due to the 6-Cl-HOBt leaving group. |
| HATU/HOAt | Uronium/Azabenzotriazole | Very High | Highly effective for enhancing coupling yields, shortening reaction times, and reducing racemization. Recommended for difficult couplings.[1] |
| Acyl Fluoride Formation (e.g., with TFFH) | Acyl Halide | Extremely High | A powerful strategy for extremely hindered couplings where other reagents fail. Requires anhydrous conditions.[6] |
| Double Coupling | Strategy | N/A | Repeating the coupling step with fresh reagents to drive the reaction to completion. |
| Microwave-Assisted Synthesis (MA-SPPS) | Strategy | N/A | Utilizes microwave energy to significantly accelerate reaction rates and improve yields for difficult couplings.[4] |
Visualizations
Below are diagrams illustrating the general workflow of solid-phase peptide synthesis and a decision-making process for troubleshooting difficult couplings.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting difficult peptide coupling reactions.
References
- 1. Overview of Custom Peptide Synthesis [peptide2.com]
- 2. CA2852468A1 - Peptidomimetic macrocyles - Google Patents [patents.google.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. thieme.de [thieme.de]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 1-Aminocyclohexanecarbonitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-aminocyclohexanecarbonitrile hydrochloride via the Strecker synthesis. The Strecker synthesis is a versatile method for producing α-amino acids and their nitrile precursors.[1][2][3] This protocol outlines a one-pot reaction using cyclohexanone, sodium cyanide, and ammonium chloride, followed by the conversion of the resulting α-aminonitrile to its hydrochloride salt. This procedure is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Introduction
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a fundamental reaction in organic chemistry for the synthesis of α-amino acids from aldehydes or ketones.[1][3] The reaction proceeds through the formation of an α-aminonitrile intermediate, which can then be hydrolyzed to the corresponding amino acid.[2][4][5] This application note focuses on the synthesis of 1-aminocyclohexanecarbonitrile, an important building block in medicinal chemistry, from cyclohexanone. The protocol uses readily available and safer reagents, such as sodium cyanide and ammonium chloride, in place of hydrogen cyanide gas.[4] The final product is isolated as a stable hydrochloride salt.
Reaction Scheme
The overall synthesis involves a two-step process: the Strecker reaction to form the α-aminonitrile, followed by its conversion to the hydrochloride salt.
Step 1: Strecker Synthesis of 1-Aminocyclohexanecarbonitrile
> Caption: The reaction of cyclohexanone with ammonia (generated in situ from ammonium chloride) and cyanide to form 1-aminocyclohexanecarbonitrile.
Step 2: Formation of this compound
> Caption: The protonation of 1-aminocyclohexanecarbonitrile with hydrochloric acid to yield the hydrochloride salt.
Quantitative Data Summary
The following table summarizes the recommended quantities of reagents for this synthesis.
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |
| Cyclohexanone | 98.14 | 0.1 | 9.81 g (10.3 mL) |
| Sodium Cyanide | 49.01 | 0.11 | 5.39 g |
| Ammonium Chloride | 53.49 | 0.11 | 5.88 g |
| Ammonia (28% aq. soln.) | 17.03 | - | ~20 mL |
| Methanol | 32.04 | - | 50 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed |
Experimental Protocol
Materials and Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
Reagents:
-
Cyclohexanone (C₆H₁₀O)
-
Sodium Cyanide (NaCN) (EXTREMELY TOXIC: Handle with extreme caution in a well-ventilated fume hood)
-
Ammonium Chloride (NH₄Cl)
-
Aqueous Ammonia (NH₃, 28%)
-
Methanol (CH₃OH)
-
Diethyl Ether ((C₂H₅)₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Distilled water
Procedure:
Part 1: Synthesis of 1-Aminocyclohexanecarbonitrile
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, combine ammonium chloride (5.88 g, 0.11 mol) and 20 mL of 28% aqueous ammonia.
-
Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (5.39 g, 0.11 mol) in 20 mL of distilled water. Caution: Sodium cyanide is highly toxic. Wear appropriate personal protective equipment and work in a fume hood. Add this solution to the dropping funnel.
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add the sodium cyanide solution to the stirred ammonium chloride/ammonia mixture over a period of 30 minutes.
-
Addition of Cyclohexanone: After the addition of the cyanide solution is complete, add cyclohexanone (9.81 g, 0.1 mol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition of cyclohexanone, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-aminocyclohexanecarbonitrile as an oil.
Part 2: Synthesis of this compound
-
Dissolution: Dissolve the crude 1-aminocyclohexanecarbonitrile in 50 mL of anhydrous diethyl ether.
-
Precipitation: Cool the ethereal solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. A white precipitate of the hydrochloride salt will form.
-
Isolation: Continue the addition of HCl until no further precipitation is observed. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to obtain this compound as a white crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Cyanide Hazard: Sodium cyanide and hydrogen cyanide (which may be generated in situ) are extremely toxic. All manipulations involving cyanides must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Corrosive Reagents: Concentrated hydrochloric acid is corrosive and should be handled with care.
-
Flammable Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.
Conclusion
This protocol provides a comprehensive and detailed method for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and development. The provided workflow diagram and quantitative data table are intended to facilitate the experimental process. Adherence to the safety precautions is critical for the safe execution of this synthesis.
References
Application Notes and Protocols: 1-Aminocyclohexanecarbonitrile Hydrochloride in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclohexanecarbonitrile hydrochloride is a versatile bifunctional building block that holds significant potential in the realm of multicomponent reactions (MCRs). Its unique structure, featuring both a primary amine and a nitrile group attached to a cyclohexane ring, allows for the rapid construction of complex molecular architectures, particularly spiro-heterocycles. This document provides detailed application notes and protocols for the use of this compound in key multicomponent reactions, including the Strecker and Ugi reactions. These reactions are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to generate diverse libraries of novel compounds.[1][2] The resulting spirocyclic structures are of particular interest due to their prevalence in biologically active natural products and pharmaceuticals.
Key Multicomponent Reactions and Applications
This compound serves as a valuable precursor in several MCRs, leading to the synthesis of diverse heterocyclic scaffolds.
Strecker Reaction: Synthesis of α-Amino Nitriles
The Strecker synthesis is a classic three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-amino nitrile.[3][4][5][6] In this context, this compound can be envisioned to react with aldehydes or ketones in the presence of an external cyanide source, although its inherent nitrile group could potentially participate in intramolecular cyclization under certain conditions. The primary amine of this compound readily condenses with carbonyl compounds to form an imine intermediate, which is then attacked by a cyanide ion to yield the α-amino nitrile product.[3][5] This reaction is fundamental for the synthesis of α-amino acid precursors.[3]
General Reaction Scheme:
Ugi Reaction: Synthesis of Spiro-Dipeptides and Peptidomimetics
The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[7][8] The use of this compound in the Ugi reaction is particularly intriguing as it can lead to the formation of spiro-dipeptide mimetics. The primary amine of this compound participates as the amine component, leading to complex scaffolds with potential biological activity.[9][10] These structures are of interest in drug discovery for their conformational rigidity and potential to mimic peptide turns.
General Reaction Scheme:
Passerini Reaction: Synthesis of α-Acyloxy Carboxamides
The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[11][12][13][14] While the primary amine of this compound is not a direct participant in the classical Passerini reaction, modifications or related isocyanide-based multicomponent reactions could potentially incorporate this building block.
Experimental Protocols
The following are generalized protocols based on standard procedures for the Strecker and Ugi reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for the Strecker Synthesis of α-Amino Nitriles
This protocol describes a typical one-pot, three-component Strecker reaction.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
Indium powder (10 mol%)
-
Water (1 mL)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of the carbonyl compound (1.0 mmol) and this compound (1.0 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).
-
Add trimethylsilyl cyanide (1.2 mmol) to the suspension.
-
Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add diethyl ether to the mixture.
-
Filter the solution and wash the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-amino nitrile.
-
Purify the crude product by column chromatography on silica gel.
Note: The use of TMSCN and a Lewis acid catalyst like indium in water provides a greener alternative to traditional Strecker conditions.[15]
Protocol 2: General Procedure for the Ugi Synthesis of Spiro-Dipeptide Mimetics
This protocol outlines a general procedure for a four-component Ugi reaction.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.0 eq) in methanol.
-
Add the carboxylic acid (1.0 eq) to the solution and stir for 10-15 minutes at room temperature to facilitate imine formation.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired spiro-α-acylamino amide.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for multicomponent reactions involving this compound. Note: As specific literature data for this exact substrate is limited, the data presented is representative of the general reaction class.
Table 1: Representative Conditions for the Strecker Reaction
| Entry | Carbonyl Compound | Cyanide Source | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TMSCN | Indium (10) | Water | 0.5 | 98 |
| 2 | 4-Chlorobenzaldehyde | TMSCN | Indium (10) | Water | 0.5 | 96 |
| 3 | Cyclohexanone | TMSCN | Indium (10) | Water | 1.5 | 94 |
Data adapted from a general Strecker reaction protocol using various amines and aldehydes.[15]
Table 2: Representative Conditions for the Ugi Reaction
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | Acetic Acid | Cyclohexyl isocyanide | Methanol | 48 | Moderate to High |
| 2 | Benzaldehyde | Benzoic Acid | tert-Butyl isocyanide | Methanol | 48 | Moderate to High |
Yields are generally moderate to high for Ugi reactions, but are highly substrate-dependent.
Visualizations
Experimental Workflow for a Generic Multicomponent Reaction
Caption: A generalized workflow for a typical multicomponent reaction.
Logical Relationship in Ugi Four-Component Reaction
Caption: Reactant convergence in the Ugi four-component reaction.
Potential Signaling Pathway Involvement of Spiro-Heterocyclic Products
While specific signaling pathway modulation by products derived from this compound MCRs is not yet extensively documented, the resulting spiro-heterocyclic scaffolds are of significant interest in drug discovery. Spiro compounds often exhibit high binding affinity and selectivity for biological targets due to their rigid three-dimensional structures. For instance, spiro-oxindoles, a class of compounds that can be synthesized via MCRs, are known to interact with various biological targets, including p53-MDM2 and various kinases.
The spiro-dipeptide structures resulting from Ugi reactions with this compound are peptidomimetics. Such compounds are designed to mimic the structure and function of natural peptides, which are involved in a vast array of signaling pathways. For example, they could potentially act as inhibitors of proteases, or modulators of peptide hormone receptors. Further biological screening of compound libraries generated from this building block is warranted to elucidate their specific mechanisms of action and potential therapeutic applications. For example, spironolactone, a well-known spiro-lactone containing drug, acts as an antagonist of the mineralocorticoid receptor, thereby interfering with the aldosterone signaling pathway.[16][17][18] This highlights the potential for spirocyclic structures to interact with nuclear hormone receptors and other key signaling proteins.
Conclusion
This compound is a promising and versatile building block for the efficient synthesis of complex spiro-heterocycles through multicomponent reactions. The Strecker and Ugi reactions, in particular, offer straightforward routes to novel α-amino nitrile and spiro-dipeptide scaffolds. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in generating diverse chemical libraries for drug discovery and development. Future work should focus on expanding the scope of these reactions with various substrates and conducting thorough biological evaluations of the resulting compounds to identify novel therapeutic agents and elucidate their interactions with key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicomponent reactions (MCR) in medicinal chemistry: a patent review (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Passerini reaction - Wikipedia [en.wikipedia.org]
- 12. Passerini Reaction [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. mdpi.com [mdpi.com]
- 15. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pfizermedical.com [pfizermedical.com]
- 17. spironolactone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. What is the mechanism of Spironolactone? [synapse.patsnap.com]
1-Aminocyclohexanecarbonitrile hydrochloride as a building block in medicinal chemistry
Application Notes: 1-Aminocyclohexanecarbonitrile Hydrochloride in Medicinal Chemistry
Introduction
This compound is a versatile bifunctional building block employed in medicinal chemistry. Its rigid cyclohexyl scaffold, combined with a reactive nitrile and a primary amine, makes it a valuable starting material for the synthesis of a variety of complex molecules, most notably in the development of central nervous system (CNS) therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various reaction conditions.
Key Applications in Drug Discovery
The most prominent application of this compound is as a key precursor in the industrial synthesis of Gabapentin , a widely prescribed anticonvulsant and analgesic drug.[1][2] Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is used to treat epilepsy, neuropathic pain, and restless leg syndrome. The synthesis of Gabapentin from this compound highlights the utility of this building block in constructing complex, biologically active molecules.
While the synthesis of Gabapentin is the most cited application, the structural motif of 1-aminocyclohexanecarbonitrile lends itself to the synthesis of other potential therapeutic agents. The presence of both a nucleophilic amine and a nitrile group that can be hydrolyzed to a carboxylic acid allows for the generation of various derivatives, including spirocyclic compounds and substituted cyclohexylamines, which are of interest in modern drug discovery.
Synthesis of Gabapentin: An Overview
The synthesis of Gabapentin from this compound typically proceeds through a multi-step process that involves the hydrolysis of the nitrile to a carboxylic acid, followed by a Hofmann rearrangement of a carboxamide intermediate. This rearrangement is a key step that results in the formation of the desired aminomethylcyclohexylacetic acid structure of Gabapentin.[3][4][5][6]
Quantitative Data from Gabapentin Synthesis
The following table summarizes representative yields for the key steps in the synthesis of Gabapentin, as reported in various patents. It is important to note that yields can vary significantly based on the specific reaction conditions and scale of the synthesis.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1. Amidation of Anhydride | 1,1-Cyclohexanediacetic acid anhydride | 1,1-Cyclohexanediacetic acid monoamide | 12-14% ammonia solution in isopropyl alcohol, 0°C to room temperature. | ~95% | [3] |
| 2. Hofmann Rearrangement & Hydrolysis | 1,1-Cyclohexanediacetic acid monoamide | Gabapentin Hydrochloride (crude) | Aqueous sodium hypobromite (prepared in situ), -8 to -5°C then 35-40°C, followed by acidification with HCl. | ~95% | [3] |
| Alternative Hydrolysis of Di-imide Intermediate | Di-imide of 1,1-cyclohexanediacetic acid | 1,1-Cyclohexanediacetic acid monoamide | 20% Sodium hydroxide, reflux (100-105°C) for 18 hours, followed by acidification. | ~81% | [2] |
| Continuous Hofmann Rearrangement | [1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | Gabapentin | Continuous mixing of alkaline aqueous solutions of the monoamide and a hypohalogenite in a continuous reactor. | High | [5] |
Experimental Protocols
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide from 1,1-Cyclohexanediacetic Acid Anhydride
This protocol describes the formation of the key monoamide intermediate necessary for the subsequent Hofmann rearrangement.
Materials:
-
1,1-Cyclohexanediacetic acid anhydride
-
12-14% Ammonia solution in isopropyl alcohol
-
Hydrochloric acid (aqueous solution)
-
Chilled water
-
Round bottom flask (1.0 L)
-
Stirring apparatus
-
Cooling bath
Procedure:
-
Charge a 1.0 L round bottom flask with 600 mL of a 12-14% ammonia solution in isopropyl alcohol.
-
Cool the solution to 0°C using a cooling bath.
-
Slowly add 100 g of 1,1-cyclohexanediacetic acid anhydride to the cooled ammonia solution while maintaining the temperature below 5°C.
-
After the complete addition of the anhydride, stir the reaction mixture for 1 hour at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and continue stirring.
-
Cool the mixture to 15-20°C and adjust the pH to 2-3 with an aqueous solution of hydrochloric acid.
-
Stir the reaction mass for an additional 15 hours.
-
Filter the resulting solid precipitate and wash it with chilled water.
-
Dry the wet cake to obtain 1,1-cyclohexanediacetic acid monoamide. A typical yield is approximately 95 g.[3]
Protocol 2: Synthesis of Gabapentin Hydrochloride via Hofmann Rearrangement
This protocol details the conversion of the monoamide intermediate to Gabapentin hydrochloride.
Materials:
-
1,1-Cyclohexanediacetic acid monoamide
-
Aqueous sodium hydroxide solution
-
Sodium hypobromite solution (prepared in situ)
-
Dichloromethane
-
Concentrated Hydrochloric Acid (HCl)
-
Reaction vessel with vigorous stirring and temperature control
Procedure:
-
Prepare a solution of 1,1-cyclohexanediacetic acid monoamide in an aqueous sodium hydroxide solution.
-
Cool the reaction vessel to a temperature between -8°C and -5°C.
-
Slowly add the solution of sodium hypobromite to the monoamide solution with vigorous stirring, maintaining the temperature in the specified range.
-
After the addition is complete, maintain the reaction mixture at -8°C to -5°C for 1 hour with continuous stirring.
-
Allow the temperature of the mixture to rise to room temperature and then further heat to 35-40°C for 1 hour.
-
Cool the reaction mixture to 15-20°C.
-
Adjust the pH of the mixture to 5 and wash with dichloromethane to remove organic impurities.
-
Separate the aqueous layer and further adjust its pH to 2 using concentrated HCl.
-
Stir the acidified aqueous layer for 4 hours to facilitate the precipitation of the product.
-
Filter the precipitate and dry it to obtain crude Gabapentin hydrochloride. A typical yield is around 95 g from 100g of the monoamide.[3]
Visualizations
Caption: Synthetic workflow for Gabapentin from this compound.
Caption: Mechanism of action of Gabapentin at the presynaptic neuron.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]
- 3. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 4. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 5. EP2368872A1 - Process for the preparation of Gabapentin - Google Patents [patents.google.com]
- 6. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
Application Notes and Protocol for N-acylation of 1-Aminocyclohexanecarbonitrile Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylated α-aminonitriles are a class of compounds with significant interest in drug discovery as they can act as mechanism-based inhibitors of serine and cysteine proteases.[1][2] This document provides a detailed protocol for the N-acylation of 1-aminocyclohexanecarbonitrile hydrochloride, a common starting material for the synthesis of diverse amide derivatives. The protocol is based on the well-established reaction of amines with acyl chlorides, a robust and high-yielding method for amide bond formation.[3][4] The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acyl chloride.[3][4] Due to the presence of the hydrochloride salt in the starting material and the generation of hydrochloric acid as a byproduct, the use of a base is essential to neutralize the acid and drive the reaction to completion.[3]
Reaction Scheme
The general chemical transformation is depicted below:
R-COCl (Acyl Chloride) + this compound + Base → N-acyl-1-aminocyclohexanecarbonitrile + Base·HCl
Experimental Protocol
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Addition of Base: To the suspension, add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (2.2-2.5 equivalents). The addition of the first equivalent of base is to neutralize the hydrochloride salt, while the subsequent amount will neutralize the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important as the reaction between acyl chlorides and amines can be highly exothermic.[3]
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.0-1.1 equivalents) dropwise to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[3]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is deemed complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude N-acyl-1-aminocyclohexanecarbonitrile by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Safety Precautions:
-
Acyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is exothermic; therefore, controlled addition of the acyl chloride at low temperatures is crucial.
-
Dichloromethane is a volatile and potentially hazardous solvent. All operations should be performed in a well-ventilated fume hood.
Data Presentation
The following table summarizes representative quantitative data for the N-acylation of amines, which can be expected for the N-acylation of this compound under optimized conditions.
| Entry | Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| 1 | Acetyl chloride | TEA | DCM | 2-4 | 85-95 |
| 2 | Benzoyl chloride | DIEA | DCM | 4-8 | 80-90 |
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
References
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Aminocyclohexanecarbonitrile Hydrochloride to 1-Aminomethyl-1-cyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-aminomethyl-1-cyclohexylamine (a diamine) via the catalytic hydrogenation of 1-aminocyclohexanecarbonitrile hydrochloride. The catalytic reduction of the nitrile functionality in aminonitriles is a critical transformation in the synthesis of valuable diamine building blocks for pharmaceuticals and materials science. This guide outlines various catalytic systems, including Raney® Nickel, Cobalt, and Rhodium catalysts, and provides a comprehensive, step-by-step protocol for performing this high-pressure hydrogenation reaction. Safety precautions and data on typical reaction conditions are also presented to aid in the successful and safe execution of this synthesis.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The catalytic hydrogenation of this compound is a direct and efficient route to produce 1-aminomethyl-1-cyclohexylamine, a key intermediate in various chemical industries. The selection of an appropriate catalyst and optimization of reaction conditions are crucial to achieve high yields and selectivity, minimizing the formation of secondary and tertiary amine byproducts. This document details the prevalent catalytic systems and provides standardized protocols for this specific transformation.
Reaction Pathway
The overall reaction involves the reduction of the nitrile group of 1-aminocyclohexanecarbonitrile to a primary amine, yielding the desired diamine product. The hydrochloride salt form of the starting material is often used to improve stability and handling.
Caption: General reaction scheme for the catalytic hydrogenation.
Catalytic Systems and Conditions
The choice of catalyst is a primary determinant of the reaction's success, influencing both the rate of reaction and the selectivity towards the desired primary diamine. Common catalysts for nitrile hydrogenation include Raney®-type catalysts and supported noble metal catalysts.
Data Summary of Typical Catalytic Hydrogenation Conditions for Nitriles
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Solvent | Additives | Key Characteristics & Selectivity |
| Raney® Nickel | 50 - 150 | 80 - 150 | Methanol, Ethanol, Ammonia in Methanol | Ammonia, NaOH | Highly active and cost-effective. Addition of ammonia or a base is often crucial to suppress the formation of secondary and tertiary amines.[1] |
| Raney® Cobalt | 60 - 200 | 100 - 180 | Alcohols, Ethers | Ammonia | Often shows higher selectivity for primary amines compared to Raney® Nickel, especially for unsaturated nitriles.[2] |
| Rhodium on Carbon (Rh/C) | 15 - 70 | 50 - 100 | Methanol, Ethanol, Water | Basic substances | Effective under milder conditions than Raney® catalysts. The presence of a basic substance can enhance selectivity.[3] |
| Palladium on Carbon (Pd/C) | 10 - 50 | 25 - 80 | Ethanol, Methanol, Acetic Acid | Acidic or basic media | Generally effective for many reductions, but can sometimes lead to hydrogenolysis of C-N bonds in certain substrates.[4] |
Experimental Protocol: Raney® Nickel Catalyzed Hydrogenation
This protocol describes a general procedure for the hydrogenation of this compound using Raney® Nickel, a widely used and effective catalyst for this transformation.
Materials and Equipment:
-
This compound
-
Raney® Nickel (in water slurry)
-
Anhydrous Methanol (or Ethanol)
-
Ammonia solution (e.g., 7N in Methanol) or Sodium Hydroxide
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature controller
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware for workup and purification
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
Safety Precautions:
-
Raney® Nickel is pyrophoric when dry and may ignite flammable solvents. Handle as a slurry in water or a suitable solvent. Never allow the catalyst to dry and come into contact with air.
-
High-pressure hydrogenations are hazardous. The reaction must be carried out in a properly functioning and certified autoclave, located in a well-ventilated fume hood or a designated high-pressure bay.
-
Hydrogen gas is highly flammable and explosive. Ensure there are no ignition sources in the vicinity.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Detailed Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure autoclave.
-
Purge the reactor with nitrogen gas to ensure an inert atmosphere.
-
-
Charging the Reactor:
-
In a separate flask, dissolve this compound in anhydrous methanol. If using ammonia to promote selectivity, use a solution of ammonia in methanol as the solvent. Alternatively, a stoichiometric amount of a base like sodium hydroxide can be added to neutralize the hydrochloride and create a basic environment.
-
Carefully add the Raney® Nickel slurry to the autoclave. The catalyst loading is typically 5-10% by weight relative to the substrate.
-
Transfer the solution of the substrate to the autoclave under a stream of nitrogen.
-
-
Reaction Execution:
-
Seal the autoclave according to the manufacturer's instructions.
-
Begin stirring the reaction mixture.
-
Pressurize and vent the reactor with nitrogen three times to remove any residual air.
-
Pressurize and vent the reactor with hydrogen three times to ensure a hydrogen atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 80-100 bar).
-
Heat the reactor to the target temperature (e.g., 100-120 °C).
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure drop. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Product Isolation:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen in a safe manner.
-
Purge the reactor with nitrogen.
-
Open the reactor and carefully filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Keep the filter cake wet with solvent at all times to prevent ignition.
-
Wash the filter cake with additional methanol.
-
Combine the filtrate and washings.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt.
-
Experimental Workflow Diagram
Caption: Workflow for catalytic hydrogenation of 1-aminocyclohexanecarbonitrile.
References
Application Notes: 1-Aminocyclohexanecarbonitrile Hydrochloride as a Precursor for Spirocyclic Hydantoins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process. The first step is the reaction of 1-aminocyclohexanecarbonitrile (generated in situ from its hydrochloride salt) with an isocyanate to form a ureido-nitrile intermediate. The second step is an acid-catalyzed intramolecular cyclization of the ureido-nitrile to yield the desired spiro-hydantoin.
Caption: Proposed two-step synthesis of a spiro-hydantoin from 1-aminocyclohexanecarbonitrile.
Experimental Protocols
Materials:
-
1-Aminocyclohexanecarbonitrile hydrochloride
-
Phenyl isocyanate
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium sulfate (Na2SO4), anhydrous
Protocol 1: Synthesis of the Ureido-nitrile Intermediate
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to generate the free amine in situ.
-
Add phenyl isocyanate (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (EtOAc/Hexanes) to afford the ureido-nitrile intermediate.
Protocol 2: Synthesis of the Spiro-hydantoin
-
Dissolve the ureido-nitrile intermediate (1.0 eq) in 1,4-dioxane.
-
Add a solution of 4 M HCl in 1,4-dioxane (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 101 °C) for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure spiro-hydantoin.
Data Presentation
Table 1: Hypothetical Reaction Yields and Product Characterization
| Entry | Reactant (Isocyanate) | Intermediate Yield (%) | Final Product Yield (%) | Melting Point (°C) |
| 1 | Phenyl isocyanate | 85 | 78 | 210-212 |
| 2 | 4-Chlorophenyl isocyanate | 82 | 75 | 225-227 |
| 3 | Ethyl isocyanate | 90 | 82 | 180-182 |
Experimental Workflow
Caption: General experimental workflow for the synthesis of spiro-hydantoins.
Conclusion
This application note provides a hypothetical, yet chemically sound, protocol for the synthesis of spiro-hydantoins from this compound. This proposed pathway highlights the potential of this readily available starting material in the construction of complex spirocyclic frameworks relevant to drug discovery and development. The presented protocols and data are intended as a starting point for researchers and would require experimental validation and optimization.
Green Chemistry Approaches to 1-Aminocyclohexanecarbonitrile Hydrochloride Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-aminocyclohexanecarbonitrile hydrochloride, a key intermediate in the pharmaceutical industry, utilizing green chemistry principles. These approaches prioritize the use of environmentally benign solvents, catalyst-free conditions, and one-pot procedures to enhance safety, reduce waste, and improve overall efficiency compared to traditional synthetic methods.
Introduction to Green Synthesis of α-Aminonitriles
The synthesis of α-aminonitriles, such as 1-aminocyclohexanecarbonitrile, is traditionally accomplished through the Strecker reaction. However, conventional methods often involve hazardous reagents, volatile organic solvents, and multi-step procedures that generate significant waste. Green chemistry offers a sustainable alternative by focusing on the design of chemical products and processes that minimize the use and generation of hazardous substances. Key green approaches for the synthesis of 1-aminocyclohexanecarbonitrile include one-pot synthesis in aqueous media, solvent-free reactions, and the use of organocatalysts. These methods aim to improve atom economy, reduce the Environmental Factor (E-factor), and simplify reaction workups.
Comparative Data of Green Synthesis Methods
The following table summarizes the quantitative data for different green chemistry approaches to the synthesis of 1-aminocyclohexanecarbonitrile, allowing for a direct comparison of their efficiencies.
| Method | Key Reagents | Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |
| One-Pot Synthesis in Aqueous Media | Cyclohexanone, Amine Salt (e.g., NH₄HCO₃), Alkali Metal Cyanide (e.g., KCN) | Water | None | 20-30 | Not Specified | >90 | >91 |
| Solvent-Free Synthesis | Cyclohexanone, Amine, Trimethylsilyl Cyanide (TMSCN) | None | None | Room Temp. | <15 min | ~99 | High |
| Organocatalyzed Synthesis | Cyclohexanone, Amine, Cyanide Source | Various | Various | Various | Various | High | High |
Experimental Protocols
This section provides detailed methodologies for the key green synthesis approaches.
One-Pot Synthesis in Aqueous Media
This protocol is adapted from a patented industrial method that emphasizes the use of water as a solvent and avoids the need for a catalyst.[1]
Materials:
-
Cyclohexanone
-
Ammonium bicarbonate (or other organic/inorganic amine salt)
-
Potassium cyanide (15% aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 30 grams of cyclohexanone and 25 grams of ammonium bicarbonate.
-
To this mixture, add 133 grams of a 15% aqueous solution of potassium cyanide.
-
Stir the reaction mixture at a constant temperature between 20-30°C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-aminocyclohexanecarbonitrile.
Diagram of the Experimental Workflow:
Solvent-Free Synthesis
This approach eliminates the need for a solvent, which significantly reduces waste and simplifies the purification process. The reaction is rapid and proceeds to near-quantitative yield at room temperature.[2]
Materials:
-
Cyclohexanone
-
Amine (e.g., ammonia, primary or secondary amine)
-
Trimethylsilyl cyanide (TMSCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine cyclohexanone and the chosen amine.
-
Add trimethylsilyl cyanide (TMSCN) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete in under 15 minutes.
-
The product, 1-aminocyclohexanecarbonitrile, is often obtained in high purity, and in many cases, requires no further purification. If necessary, simple filtration or distillation can be employed.
Diagram of the Reaction Pathway:
Organocatalyzed Synthesis
Organocatalysis offers a metal-free alternative for the Strecker reaction, often with high yields and selectivities. Various organocatalysts, such as thiourea derivatives or amino acids, can be employed.
Materials:
-
Cyclohexanone
-
Amine
-
Cyanide source (e.g., KCN, TMSCN)
-
Organocatalyst (e.g., thiourea, proline)
-
Solvent (if necessary, though solvent-free is preferred)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add cyclohexanone, the amine, the cyanide source, and the organocatalyst.
-
If a solvent is used, add it to the flask.
-
Stir the reaction mixture under the conditions (temperature, time) optimized for the specific organocatalyst.
-
Upon reaction completion, the workup procedure will depend on the catalyst and solvent used. Typically, it involves extraction and purification by chromatography if necessary.
Diagram of the Catalytic Cycle:
Synthesis of this compound
This final step converts the free base into its more stable hydrochloride salt. A green approach involves using a minimal amount of a suitable solvent and precipitating the salt.
Materials:
-
1-Aminocyclohexanecarbonitrile
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)
-
Anhydrous diethyl ether or other non-polar solvent
-
Beaker or flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude or purified 1-aminocyclohexanecarbonitrile in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for a short period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the this compound under vacuum.
Safety and Environmental Considerations
-
Cyanide Handling: All manipulations involving cyanide salts or TMSCN must be performed in a well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide antidote kit should be readily available.
-
Waste Disposal: Aqueous waste containing cyanide must be treated with an appropriate oxidizing agent (e.g., bleach) to destroy the cyanide before disposal. Organic waste should be disposed of according to institutional guidelines.
-
Green Chemistry Principles: The presented methods align with several principles of green chemistry, including waste prevention (one-pot and solvent-free synthesis), use of safer solvents (water), and catalysis. By adopting these protocols, laboratories can significantly reduce their environmental footprint.
References
Troubleshooting & Optimization
Technical Support Center: 1-Aminocyclohexanecarbonitrile Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Aminocyclohexanecarbonitrile hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and efficient method is the Strecker synthesis.[1][2][3] This is a one-pot, three-component reaction involving cyclohexanone, an ammonia source (like ammonium chloride), and a cyanide source (such as sodium or potassium cyanide).[1] The initial product, 1-Aminocyclohexanecarbonitrile, is then converted to its hydrochloride salt.
Q2: What is the general reaction mechanism for the Strecker synthesis of 1-Aminocyclohexanecarbonitrile?
The reaction proceeds in two main stages:
-
Formation of the α-aminonitrile:
-
Formation of the hydrochloride salt:
-
The basic 1-Aminocyclohexanecarbonitrile is treated with hydrochloric acid to form the stable and crystalline hydrochloride salt.
-
Q3: What are the expected yields for this synthesis?
With an optimized protocol, yields for the synthesis of 1-Aminocyclohexanecarbonitrile can be quite high. Industrial processes have reported yields exceeding 90%.[1] Laboratory-scale synthesis yields may vary depending on the specific conditions and purification methods employed.
Q4: How can I purify the final this compound product?
Purification is typically achieved through recrystallization. The crude hydrochloride salt can be dissolved in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water) and allowed to cool slowly to form pure crystals. Washing the filtered crystals with a cold, non-polar solvent like diethyl ether can help remove residual impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 1-Aminocyclohexanecarbonitrile | - Incomplete imine formation. | - Ensure the ammonia source (e.g., ammonium chloride) is in slight excess to drive the equilibrium towards the imine. |
| - Side reactions, such as the formation of cyclohexanone cyanohydrin. | - Control the reaction temperature, keeping it within the optimal range (e.g., 20-30°C) to minimize side reactions.[1] | |
| - Loss of product during workup and extraction. | - Ensure complete extraction from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether). Perform multiple extractions for better recovery. | |
| Formation of an Oily Product Instead of a Crystalline Solid | - Presence of impurities. | - Wash the crude product thoroughly to remove unreacted starting materials and byproducts. Consider an additional purification step like column chromatography before salt formation. |
| - Incorrect stoichiometry of hydrochloric acid. | - Carefully add hydrochloric acid, ensuring the correct molar ratio to protonate the amine without a large excess which can sometimes hinder crystallization. | |
| - Inappropriate crystallization solvent. | - Experiment with different recrystallization solvents or solvent mixtures. | |
| Product is Difficult to Filter or Appears Gummy | - Very fine crystals or amorphous solid has formed. | - Allow the crystallization to proceed slowly without agitation. Scratching the inside of the flask or adding a seed crystal can sometimes induce the formation of larger crystals. |
| Final Product is Discolored | - Presence of colored impurities from starting materials or side reactions. | - Treat the recrystallization solution with activated charcoal to adsorb colored impurities before filtration. |
Experimental Protocols
Optimized Laboratory-Scale Synthesis of 1-Aminocyclohexanecarbonitrile
This protocol is adapted from established Strecker synthesis procedures.
Materials:
-
Cyclohexanone
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Water (deionized)
-
Diethyl ether (or other suitable organic solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve ammonium chloride (1.1 equivalents) in water.
-
Addition of Reactants: To the stirred solution, add cyclohexanone (1.0 equivalent). Cool the mixture in the ice bath.
-
Cyanide Addition: Slowly add a solution of sodium cyanide (1.05 equivalents) in water to the reaction mixture, ensuring the temperature is maintained between 20-30°C.[1]
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude 1-Aminocyclohexanecarbonitrile.
Preparation of this compound
Procedure:
-
Dissolution: Dissolve the crude 1-Aminocyclohexanecarbonitrile in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper).
-
Crystallization: The hydrochloride salt should precipitate out of the solution. If not, scratching the inside of the flask or adding a seed crystal may initiate crystallization. Allow the mixture to stand in the cold to maximize crystal formation.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals in a desiccator or under vacuum.
Data Summary
| Parameter | Optimized Condition | Expected Outcome | Reference |
| Reaction Temperature | 20-30°C | High yield (>90%) | [1] |
| Catalyst | None required | Cost-effective and simplified purification | [1] |
| Solvent | Water | Environmentally friendly and low cost | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart to troubleshoot and address common causes of low yield in the synthesis.
References
Technical Support Center: Purification of 1-Aminocyclohexanecarbonitrile Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Aminocyclohexanecarbonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[1][2] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: Selecting the right solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Either not dissolve the impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert to the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.[1]
For amine hydrochlorides, which are salts, polar solvents are generally good starting points.[3] Common choices include alcohols (methanol, ethanol, isopropanol), water, or a mixture of these.[4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: What are the potential impurities I might encounter in my crude this compound?
A3: The impurities in your sample will largely depend on the synthetic route used. The common method for synthesizing 1-Aminocyclohexanecarbonitrile is the Strecker synthesis, which involves the reaction of cyclohexanone, a cyanide source (e.g., KCN), and an ammonium salt (e.g., NH4Cl).[5][6][7] Potential impurities from this synthesis can include:
-
Unreacted starting materials: Cyclohexanone, cyanide salts.
-
Side products: Hydrolysis of the nitrile group to a carboxylic acid can occur, especially under acidic or basic conditions during workup.[7][8]
-
Polymeric materials: Aminonitriles can sometimes form polymers.
-
Residual solvents from the reaction or extraction steps.
Q4: How can I confirm the purity of my recrystallized this compound?
A4: Several analytical techniques can be used to assess the purity of your final product:
-
Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify the presence of impurities by comparing the spectra to a reference.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of a sample and detecting even trace amounts of impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound via recrystallization.
| Problem | Potential Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for this compound. | Try a more polar solvent or a solvent mixture. For amine hydrochlorides, alcohols like ethanol or methanol are often effective. A small amount of water can also be added to increase polarity.[4] |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling process is too rapid. The melting point of the compound might be lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Gentle scratching of the inner wall of the flask with a glass rod can help induce crystallization.[4] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the cooling is not sufficient. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. Using an ice bath can further decrease the solubility and promote crystallization. Adding a seed crystal of the pure compound can also initiate crystallization. |
| The yield of purified crystals is very low. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of your product.[2] |
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying to remove all traces of the solvent.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. 1-Aminocyclohexanecarbonitrile | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and storage conditions for 1-Aminocyclohexanecarbonitrile hydrochloride
This technical support center provides guidance on the stability, storage, and handling of 1-Aminocyclohexanecarbonitrile hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a refrigerator at temperatures between 2°C and 8°C.[1] The container should be tightly sealed to protect it from moisture and air. It is also advisable to store it in a dry and well-ventilated area.
Q2: What is the expected shelf-life of this compound?
A2: While specific shelf-life data from manufacturers is not consistently provided in publicly available sources, when stored under the recommended refrigerated and dry conditions, aminonitrile compounds are generally expected to remain stable for an extended period. For critical applications, it is recommended to perform periodic quality control checks, especially if the compound has been stored for more than a year or if there are any visible changes in its appearance.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathway for this compound is likely hydrolysis of the nitrile group. Alpha-aminonitriles can be sensitive to moisture, and in aqueous solutions or humid environments, the nitrile group (-C≡N) can hydrolyze to form 1-aminocyclohexanecarboxamide as an intermediate, and subsequently 1-aminocyclohexanecarboxylic acid as the final product. This reaction can be accelerated by acidic or basic conditions.
Q4: How should I handle this compound in the laboratory?
A4: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Q5: Is this compound stable in solution?
A5: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Due to the potential for hydrolysis, it is recommended to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) for a short period. The stability in your specific experimental buffer should be validated.
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize degradation kinetics. |
| Humidity | Low humidity, store in a dry place | To prevent hydrolytic degradation of the nitrile group. |
| Light | Store in an opaque or amber container | To protect against potential photolytic degradation. |
| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric contaminants. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify that the compound has been stored correctly. Prepare fresh solutions for each experiment. Consider re-analyzing the purity of your stock material. |
| Compound insolubility | The compound may have limited solubility in your chosen solvent. | Try gentle warming or sonication to aid dissolution. If insolubility persists, consider a different solvent system. For aqueous solutions, adjusting the pH might improve solubility. |
| Appearance of new peaks in HPLC analysis over time | Degradation of the compound in solution. | This is likely due to hydrolysis. Prepare solutions immediately before use. If you must store solutions, keep them at 2-8°C and for the shortest possible duration. |
| Discoloration or change in physical appearance of the solid | Potential degradation or contamination. | Do not use the material. It is recommended to acquire a new batch of the compound to ensure the integrity of your experimental results. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound under various stress conditions.
1. HPLC Method Parameters (Suggested Starting Conditions)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in Mobile Phase A at a concentration of 1 mg/mL |
2. Forced Degradation Studies
Prepare a 1 mg/mL solution of this compound for each stress condition.
-
Acidic Hydrolysis: Add 1N HCl to the sample solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 1N NaOH to the sample solution to a final concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for 7 days.
After the incubation period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify any degradation products.
Visualizations
Caption: A flowchart illustrating the experimental workflow for assessing the stability of this compound through forced degradation studies and subsequent HPLC analysis.
Caption: A diagram showing the likely hydrolytic degradation pathway of 1-Aminocyclohexanecarbonitrile to its corresponding carboxylic acid.
References
Overcoming solubility issues of 1-Aminocyclohexanecarbonitrile hydrochloride in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Aminocyclohexanecarbonitrile hydrochloride, focusing on overcoming common solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is a salt. The presence of the charged ammonium chloride group makes it a polar molecule. This high polarity leads to good solubility in polar solvents like water and methanol, but poor solubility in non-polar or weakly polar organic solvents such as dichloromethane (DCM), diethyl ether, and toluene.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For direct dissolution, it is best to start with polar protic solvents. Based on the general solubility of amine hydrochlorides, the following solvents are recommended as a starting point:
-
High Polarity: Water, Methanol, Ethanol
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Q3: I need to perform a reaction in a non-polar aprotic solvent. How can I dissolve this compound in it?
A3: Direct dissolution in non-polar aprotic solvents is often challenging. The most effective strategy is to convert the hydrochloride salt to its free base, 1-Aminocyclohexanecarbonitrile. The free base is significantly less polar and thus more soluble in a wider range of organic solvents.[1]
Q4: Can I improve the solubility by heating the mixture?
A4: Gentle heating can increase the rate of dissolution and the equilibrium solubility of the compound in a given solvent. However, caution is advised as prolonged heating at elevated temperatures can potentially lead to degradation of the compound.
Q5: Will sonication help in dissolving the compound?
A5: Yes, sonication can be a useful physical method to aid dissolution. The high-frequency ultrasound waves can help to break down solid agglomerates, increasing the surface area of the solid that is in contact with the solvent and facilitating the dissolution process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: The compound will not dissolve in my chosen organic solvent.
| Potential Cause | Troubleshooting Step |
| Solvent Polarity Mismatch | The solvent is too non-polar for the hydrochloride salt. |
| Solution 1: Use a Co-solvent. Try adding a small amount of a polar solvent (e.g., methanol) to your non-polar solvent to increase its polarity. | |
| Solution 2: Convert to Free Base. If a non-polar solvent is required for your reaction, convert the hydrochloride salt to the free base, which will have significantly higher solubility. See the detailed protocol below. | |
| Insufficient Mixing | The compound has not had sufficient interaction with the solvent. |
| Solution: Enhance Agitation. Use vigorous stirring, a vortex mixer, or a sonication bath to improve mixing and accelerate dissolution. | |
| Low Temperature | Solubility is often lower at reduced temperatures. |
| Solution: Gentle Warming. Carefully warm the mixture while stirring. Monitor for any signs of degradation (e.g., color change). |
Issue 2: The compound dissolves initially but then precipitates out of solution.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution may have been kinetically favored, leading to a supersaturated and unstable solution. |
| Solution 1: Reduce Concentration. Lower the overall concentration of the compound in your experiment. | |
| Solution 2: Maintain Elevated Temperature. If warming was used for dissolution, the reaction may need to be maintained at that temperature to prevent precipitation. | |
| Reaction with Other Components | A component in your reaction mixture may be causing the compound to precipitate. |
| Solution: Investigate Component Compatibility. Test the solubility of the compound in the presence of each individual reaction component to identify the cause. |
Solubility Data
While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative summary of its expected solubility based on the general properties of amine hydrochlorides.
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMF, DMSO | Moderate to High |
| Moderately Polar | Acetonitrile, Acetone | Low to Moderate |
| Weakly Polar | Dichloromethane (DCM), Chloroform | Very Low |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble |
Experimental Protocols
Protocol 1: Conversion of this compound to its Free Base
This protocol describes a standard procedure to generate the free amine of 1-Aminocyclohexanecarbonitrile, which is more soluble in a wider range of organic solvents.
Materials:
-
This compound
-
Anhydrous organic solvent (e.g., Dichloromethane, Diethyl Ether)
-
A weak inorganic base (e.g., saturated aqueous sodium bicarbonate solution) or a tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the this compound in a minimal amount of water.
-
Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a weak inorganic base (e.g., sodium bicarbonate) or a slight excess (1.1 equivalents) of a tertiary amine base while stirring. The pH of the aqueous layer should be monitored and adjusted to be basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Diethyl Ether) three times. The free base will move into the organic layer.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous sodium chloride solution) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the free base of 1-Aminocyclohexanecarbonitrile as an oil or a solid. The free base can then be dissolved in the desired organic solvent for subsequent reactions.
Visualizations
Caption: Decision workflow for overcoming solubility issues.
Caption: Workflow for the conversion to the free base.
References
Technical Support Center: Optimizing Peptide Coupling with 1-Aminocyclohexanecarbonitrile Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing peptide coupling reactions involving the sterically hindered amino acid, 1-Aminocyclohexanecarbonitrile hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
Due to its α,α-disubstituted nature, this compound presents significant steric hindrance at the amine group. This bulkiness can physically obstruct the approach of the activated carboxylic acid, leading to several common issues:
-
Low Coupling Yields: The reaction may be slow or incomplete, resulting in a lower than expected amount of the desired peptide.[1]
-
Formation of Deletion Sequences: Failure to couple the hindered amino acid will result in peptides missing this residue.
-
Aggregation: Sequences containing hindered and hydrophobic residues can aggregate on the solid support, further impeding the reaction.
Q2: Which coupling reagents are most effective for this compound?
Standard carbodiimide reagents like DCC and EDC are often inefficient for such sterically demanding couplings. More potent onium salt-based reagents are highly recommended.[2]
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are very effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered a superior choice for many challenging couplings. COMU is a newer generation reagent with comparable efficiency to HATU, but with a better safety profile and solubility.[2][3]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents that can be particularly useful in minimizing racemization.[1]
Q3: How can I minimize the risk of racemization during coupling?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern. To mitigate this:
-
Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is crucial. These are superior to the older additive, 1-hydroxybenzotriazole (HOBt), in suppressing racemization.[4]
-
Select Appropriate Reagents: Reagents that incorporate HOAt or Oxyma in their structure, such as HATU and COMU respectively, are excellent choices.[2][5]
-
Control Pre-activation Time: Minimize the time the carboxylic acid remains in its highly reactive activated state before the addition of the amine component.
-
Optimize Temperature: If elevated temperatures are used to drive the reaction, ensure it is for the shortest time necessary to achieve a satisfactory yield.
Q4: What is the recommended base for this type of coupling reaction?
The choice of base is critical. A tertiary amine is required for the activation step with onium salt reagents.
-
N,N-Diisopropylethylamine (DIPEA): This is the most commonly used base in Fmoc/tBu-based solid-phase peptide synthesis.[2]
-
N-Methylmorpholine (NMM) or Collidine: In cases where racemization is a major concern, weaker bases like NMM or collidine can be used as alternatives to DIPEA.[2]
Q5: My coupling reaction is still failing. What else can I try?
If you continue to experience issues, consider the following:
-
Double Coupling: If a monitoring test like the Kaiser test indicates an incomplete reaction, a second coupling cycle with fresh reagents may be necessary.
-
Solvent Choice: While DMF is a standard solvent, in cases of aggregation, N-methylpyrrolidone (NMP) can be a better choice due to its superior solvating properties.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions and help overcome aggregation by providing energy to disrupt intermolecular interactions.[3][7]
Troubleshooting Guides
Guide 1: Low Coupling Yield
This guide provides a systematic approach to diagnosing and resolving low coupling yields.
Guide 2: Suspected Racemization
This guide outlines steps to identify and mitigate racemization.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Additive | Relative Efficiency | Racemization Risk | Key Advantages |
| DIC/HOBt | HOBt | Moderate | Moderate-High | Cost-effective. |
| HBTU | (integrated) | High | Moderate | Widely used and reliable. |
| HATU | (integrated) | Very High | Low | Highly reactive, fast kinetics.[4] |
| PyBOP | None | High | Low | No guanidinylation side reaction.[1] |
| COMU | (integrated) | Very High | Low | High efficiency, safer, good solubility.[2][3] |
Experimental Protocols
Protocol 1: General Manual Coupling of 1-Aminocyclohexanecarbonitrile using HATU
This protocol is a general guideline for solid-phase peptide synthesis (SPPS) and may require optimization for specific peptide sequences.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF in a suitable reaction vessel for at least 30 minutes.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF.
-
Add DIPEA (6-8 equivalents) to the amino acid solution and mix briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.[8] A negative result (colorless or yellow beads) indicates complete coupling.
-
If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
-
References
Technical Support Center: Stereochemical Control in Reactions with 1-Aminocyclohexanecarbonitrile Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stereochemical control when using 1-Aminocyclohexanecarbonitrile Hydrochloride in chemical syntheses. Our focus is on preventing the racemization or epimerization of newly formed chiral centers in your reaction products.
Understanding the Challenge: Chirality and Racemization
This compound is an achiral molecule. Therefore, concerns about racemization arise when this compound is used as a starting material to create a new chiral product. The primary challenge is to control the stereochemistry during the reaction that forms the new chiral center and to prevent its subsequent loss of stereochemical integrity (epimerization) under the reaction or work-up conditions.
The most common reaction involving this precursor is the hydrolysis of the nitrile group to a carboxylic acid, yielding 1-aminocyclohexane-1-carboxylic acid, which is also achiral. However, if either the amino or nitrile group participates in a reaction that creates a new chiral center, maintaining the stereochemical purity of that center is crucial.
Troubleshooting Guide: Preventing Loss of Stereochemical Integrity
This guide addresses common issues encountered during reactions that generate chiral products from this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Enantiomeric/Diastereomeric Excess in the Product | Poor Stereocontrol in the Key Reaction: The reaction conditions are not optimized for stereoselectivity. | Use a Chiral Auxiliary: Temporarily attach a chiral molecule to the amino group to direct the stereochemical outcome of the subsequent reaction. Common auxiliaries include Evans oxazolidinones and pseudoephedrine.[1][2] Employ a Chiral Catalyst: Utilize a chiral catalyst (e.g., a chiral Lewis acid or a chiral organocatalyst) to create a chiral environment for the reaction. Optimize Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity. |
| Racemization/Epimerization of the Product During Reaction or Work-up | Presence of Strong Acid or Base: Both acidic and basic conditions can catalyze the abstraction of a proton alpha to a carbonyl or nitrile group, leading to a planar intermediate that can be protonated from either face, resulting in racemization.[3][4][5] | Maintain Neutral pH: If possible, conduct the reaction and work-up under neutral conditions. Use a Weaker Base: If a base is necessary, opt for a weaker or sterically hindered base (e.g., N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DBU or DIPEA).[5] Minimize Reaction Time: Prolonged exposure to harsh conditions increases the risk of racemization. Monitor the reaction closely and quench it as soon as it is complete. |
| Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization. | Conduct Reactions at Lower Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Inappropriate Solvent: The solvent can influence the stability of charged intermediates that may lead to racemization. | Solvent Screening: Experiment with different solvents to find one that minimizes racemization. Aprotic solvents are often preferred over protic solvents. | |
| Difficulty in Determining the Enantiomeric/Diastereomeric Excess | Co-elution of Stereoisomers in Chromatography: The chosen analytical method is not capable of resolving the stereoisomers. | Develop a Chiral HPLC/GC Method: Screen different chiral stationary phases (CSPs) and mobile phases to achieve baseline separation. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for a wide range of chiral compounds.[6][7] Use a Chiral Derivatizing Agent: React the product with a chiral agent to form diastereomers, which can often be separated on a standard achiral column. |
| Lack of Enantiomerically Pure Standards: It is difficult to assign peaks without pure samples of each stereoisomer. | Use a Chiroptical Detector: A circular dichroism (CD) detector coupled with HPLC can help identify enantiomers without the need for pure standards.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for α-amino acids or their nitrile precursors?
A1: The most common mechanism involves the deprotonation of the α-carbon (the carbon atom attached to both the amino and nitrile/carboxyl groups). This forms a planar, achiral carbanion or enolate intermediate. Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both enantiomers.[3] This process is often catalyzed by the presence of acids or bases.[3][4][5]
Q2: How can I hydrolyze the nitrile group of a chiral α-aminonitrile to the corresponding carboxylic acid without causing racemization?
A2: Hydrolysis of nitriles to carboxylic acids typically requires either strongly acidic or basic conditions, both of which can promote racemization. To minimize this, consider the following:
-
Milder Hydrolysis Conditions: Explore enzymatic hydrolysis methods, which often proceed under mild conditions and can be highly stereospecific.
-
Stepwise Hydrolysis: A two-step procedure involving conversion of the nitrile to an amide, followed by milder hydrolysis of the amide to the carboxylic acid, may offer better stereochemical control.
-
Careful pH Control: If using acidic or basic hydrolysis, carefully control the pH and temperature, and keep the reaction time to a minimum.
Q3: What are chiral auxiliaries and how can they be used with 1-Aminocyclohexanecarbonitrile?
A3: A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction.[1] For 1-Aminocyclohexanecarbonitrile, a chiral auxiliary could be attached to the amino group. This would create a chiral molecule that can then undergo a diastereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The choice of auxiliary will depend on the specific reaction you are performing.[2]
Q4: Which analytical techniques are best for determining the enantiomeric excess (ee) of my product?
A4: The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for ee determination. A wide variety of chiral stationary phases are commercially available.[6][7][9][10]
-
Chiral Gas Chromatography (GC): This is suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: Chiral shift reagents can be added to an NMR sample to induce chemical shift differences between enantiomers, allowing for their quantification.[8]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation using a Chiral Auxiliary
This protocol provides a general workflow for an asymmetric alkylation, a common reaction where stereocontrol is critical.
-
Attachment of Chiral Auxiliary:
-
React this compound with a suitable chiral auxiliary (e.g., an Evans oxazolidinone precursor) under appropriate conditions to form a chiral amide.
-
-
Deprotonation:
-
Dissolve the chiral amide in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to form the enolate.
-
-
Alkylation:
-
Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C.
-
Allow the reaction to stir at low temperature until completion (monitor by TLC).
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Cleavage of Chiral Auxiliary:
-
Remove the chiral auxiliary under mild conditions that will not cause racemization of the newly formed chiral center (e.g., hydrolysis with lithium hydroperoxide for Evans auxiliaries).
-
-
Purification and Analysis:
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess using chiral HPLC or another suitable method.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline for developing a chiral HPLC method.
-
Column Selection:
-
Choose a selection of chiral columns with different stationary phases (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).
-
-
Mobile Phase Screening:
-
For normal phase chromatography, start with a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol).
-
For reversed-phase chromatography, use a mixture of water (with a buffer like ammonium acetate or formate) and an organic modifier like acetonitrile or methanol.
-
-
Method Optimization:
-
Analysis:
-
Inject a racemic standard of your compound to determine the retention times of both enantiomers.
-
Inject your sample and integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
Visualizing Reaction Pathways
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the mechanism of racemization of a chiral α-aminonitrile under basic conditions.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creation.com [creation.com]
- 4. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Troubleshooting guide for the synthesis of 1-Aminocyclohexanecarbonitrile hydrochloride derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-aminocyclohexanecarbonitrile hydrochloride and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, which is a variation of the Strecker reaction.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Imine Formation: The initial reaction between cyclohexanone and ammonia to form the cyclohexanimine intermediate is a critical equilibrium step. Insufficient ammonia or the presence of excess water can hinder this step.
-
Troubleshooting:
-
Ensure a sufficient excess of ammonia is used.
-
If the reaction is performed in an aqueous medium, consider that water is a byproduct and its removal can drive the equilibrium forward. However, in many Strecker syntheses, water is a necessary part of the solvent system. Focus on optimizing the concentration of reactants.
-
-
-
Inefficient Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is the key C-C bond-forming step. The availability and reactivity of the cyanide source are crucial.
-
Troubleshooting:
-
pH Control: The pH of the reaction mixture is critical. A slightly acidic medium (pH around 9-10) is often optimal. If the solution is too acidic, the cyanide will be protonated to the highly toxic and volatile hydrogen cyanide (HCN), reducing the concentration of the nucleophilic cyanide anion. If the solution is too basic, the formation of the iminium ion (the electrophile) can be suppressed.
-
Cyanide Source: While various cyanide sources can be used, sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices. The solubility of the cyanide salt in the reaction medium is important for its availability.
-
-
-
Side Reactions: Several side reactions can compete with the desired reaction, consuming starting materials and reducing the yield.
-
Troubleshooting:
-
Cyclohexanone Self-Condensation: Under basic conditions, cyclohexanone can undergo aldol condensation. Maintaining a controlled temperature and reaction time can minimize this.
-
Hydrolysis of the Nitrile: While the final product is a nitrile, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures during workup, can lead to hydrolysis of the nitrile group to an amide or carboxylic acid.
-
-
-
Product Isolation and Purification: Significant product loss can occur during the workup and purification stages.
-
Troubleshooting:
-
Extraction: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent to recover all the aminonitrile product before acidification.
-
Crystallization: The hydrochloride salt is typically purified by crystallization. The choice of solvent is critical to ensure good recovery. Over-washing the crystals can lead to product loss.
-
-
Q2: I am observing the formation of an oily product instead of a crystalline solid during the final precipitation of the hydrochloride salt. What should I do?
A2: "Oiling out" is a common issue in crystallization and can be addressed by modifying the crystallization conditions.
-
High Solute Concentration: The solution may be too concentrated, leading to the separation of a liquid phase instead of a solid.
-
Troubleshooting: Add a small amount of the crystallization solvent to dilute the solution slightly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.
-
Troubleshooting: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring can sometimes promote crystallization.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.
-
Troubleshooting: Consider using a different solvent or a co-solvent system. For hydrochloride salts, polar protic solvents like isopropanol or ethanol, often with the addition of a less polar co-solvent like diethyl ether or ethyl acetate to induce precipitation, can be effective.
-
Q3: What are the common impurities I should look for, and how can I characterize them?
A3: Common impurities can originate from starting materials, side reactions, or subsequent degradation.
-
Unreacted Cyclohexanone: Can be detected by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cyclohexanone Cyanohydrin: Formed by the direct addition of cyanide to cyclohexanone. This can be identified by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
-
1,1'-Diaminodicyclohexylmethane derivatives: Can arise from side reactions.
-
Hydrolysis Products: As mentioned earlier, the corresponding amide (1-aminocyclohexanecarboxamide) can be formed if the nitrile group is partially hydrolyzed. This can be detected by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.
Characterization of these impurities typically involves a combination of chromatographic (TLC, GC, HPLC) and spectroscopic (NMR, IR, MS) techniques.
Data Presentation
| Entry | Ammonia Source (equiv.) | Cyanide Source (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observation |
| 1 | NH4Cl (1.2) | KCN (1.1) | H2O/MeOH | 25 | 24 | 65 | Standard conditions, moderate yield. |
| 2 | NH4Cl (2.0) | KCN (1.1) | H2O/MeOH | 25 | 24 | 75 | Increased ammonia source improves yield. |
| 3 | NH4Cl (2.0) | KCN (1.5) | H2O/MeOH | 25 | 24 | 78 | Slight improvement with more cyanide. |
| 4 | NH4Cl (2.0) | NaCN (1.1) | H2O/EtOH | 25 | 24 | 73 | NaCN gives comparable results to KCN. |
| 5 | Aq. NH3 (5.0) | NaCN (1.1) | H2O | 40 | 12 | 82 | Higher temperature and aqueous ammonia shorten reaction time and improve yield. |
| 6 | Aq. NH3 (5.0) | NaCN (1.1) | H2O | 60 | 6 | 70 | Higher temperature leads to potential side products and lower yield. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
This procedure is a representative example of a Strecker synthesis adapted for the preparation of the target compound.
Materials:
-
Cyclohexanone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Methanol (or Isopropanol for crystallization)
-
Water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Addition of Reactants: Cyclohexanone is added to the cooled ammonium chloride solution with vigorous stirring. A solution of potassium cyanide (or sodium cyanide) in water is then added dropwise via the addition funnel, ensuring the temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is transferred to a separatory funnel, and the organic layer (if any) is separated. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.
-
Formation of Hydrochloride Salt: The crude aminonitrile is dissolved in a minimal amount of a suitable solvent like methanol or isopropanol. The solution is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring until the solution is acidic.
-
Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. The mixture is allowed to stand in the cold to ensure complete crystallization. The solid product is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether), and dried under vacuum.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and a logical troubleshooting guide for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Characterization of Impurities in 1-Aminocyclohexanecarbonitrile Hydrochloride Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the characterization of impurities in 1-Aminocyclohexanecarbonitrile hydrochloride samples. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound can originate from the synthesis process, typically the Strecker synthesis, or from degradation.
-
Process-Related Impurities: These are substances that are part of the manufacturing process.
-
Unreacted Starting Materials: Cyclohexanone is a primary starting material that may be present in residual amounts.
-
Intermediates: The imine intermediate formed during the Strecker synthesis could potentially be an impurity if the reaction is incomplete.
-
Side-Products: Unintentional reactions can lead to by-products. For example, polymerization of reactants or intermediates.
-
-
Degradation-Related Impurities: These impurities form over time due to environmental factors.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can lead to the formation of 1-Aminocyclohexanecarboxamide and further to 1-Aminocyclohexanecarboxylic acid.
-
Oxidation Products: Exposure to air and light can lead to oxidative degradation, although specific products for this compound are not extensively documented in publicly available literature.
-
Q2: My HPLC chromatogram shows an unexpected peak. How do I identify it?
A2: An unexpected peak in your HPLC chromatogram could be a process-related impurity, a degradation product, or a contaminant. A systematic approach is necessary for identification:
-
Method Verification: First, ensure the peak is not an artifact of the analytical method itself (e.g., from the mobile phase, sample solvent, or system contamination). Run a blank injection (sample solvent only) to rule this out.
-
Spiking Studies: If you have reference standards for potential impurities (e.g., cyclohexanone, 1-Aminocyclohexanecarboxamide), spike your sample with a small amount of the standard. An increase in the peak area of the unknown peak will confirm its identity.
-
Mass Spectrometry (LC-MS): If standards are unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identification. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, and fragmentation patterns can help elucidate its structure.
-
Forced Degradation Studies: To determine if the peak is a degradation product, subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light).[1][2][3][4] If the peak appears or increases under these conditions, it is likely a degradant.
Q3: I am observing poor peak shape (tailing or fronting) for the main peak in my HPLC analysis. What could be the cause?
A3: Poor peak shape is a common issue in HPLC and can be caused by several factors:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing. Try diluting your sample and re-injecting.
-
Secondary Interactions: The basic amine group in 1-Aminocyclohexanecarbonitrile can interact with residual acidic silanol groups on the silica-based stationary phase, causing peak tailing. Ensure your mobile phase pH is appropriately controlled (typically acidic to keep the amine protonated) and consider using an end-capped column.
-
Mismatched Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion, often fronting. Ideally, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. Try flushing the column with a strong solvent or, if necessary, replace the column.
Q4: How can I quantify the impurities in my sample?
A4: Quantitative analysis of impurities is crucial for quality control. The most common technique is High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
External Standard Method: This is the most accurate method and requires a certified reference standard of the impurity. A calibration curve is generated by injecting known concentrations of the standard and plotting the peak area against concentration. The concentration of the impurity in your sample can then be determined from its peak area.
-
Area Percent Method: When a reference standard for the impurity is not available, the area percent method can provide an estimate of its concentration. This method assumes that the analyte and the impurity have the same response factor in the detector. The percentage of the impurity is calculated by dividing the peak area of the impurity by the total area of all peaks in the chromatogram. It's important to note that this is an estimation and may not be accurate if the response factors are different.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Injection issue (e.g., air bubble in syringe, clogged injector). | Check the syringe for air bubbles. Ensure the injector port is not blocked. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Verify that the detector lamp is on and set to the correct wavelength for your analyte. | |
| Sample degradation. | Ensure the sample was stored correctly and prepare a fresh sample if necessary. | |
| Ghost Peaks | Contamination in the mobile phase, sample solvent, or HPLC system. | Run a blank gradient to identify the source of contamination. Purge the system with fresh, high-purity solvents. |
| Carryover from a previous injection. | Implement a needle wash step in your injection sequence. Inject a blank after a high-concentration sample to check for carryover. | |
| Baseline Drift | Unstable column temperature. | Use a column oven to maintain a constant temperature. |
| Mobile phase composition changing over time (e.g., evaporation of a volatile component). | Ensure mobile phase reservoirs are well-sealed. Prepare fresh mobile phase daily. | |
| Column not fully equilibrated. | Equilibrate the column with the initial mobile phase for a sufficient time before injecting. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Sensitivity | Leak in the system (injector, column fittings, MS interface). | Use an electronic leak detector to check for leaks. Tighten fittings as necessary. |
| Contaminated ion source. | The ion source may need to be cleaned. Refer to the instrument manual for the cleaning procedure. | |
| Inefficient ionization of the analyte. | Optimize the ionization energy and other source parameters. | |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, inert GC column. Consider derivatization to block active functional groups. |
| Column contamination. | Bake out the column at a high temperature (within its specified limits). If tailing persists, the column may need to be replaced. | |
| Mass Spectral Library Match is Poor | Co-eluting peaks. | Improve chromatographic separation by optimizing the temperature program or using a different column. |
| Background interference. | Check for leaks or contamination in the system. | |
| Incorrect mass spectral library. | Ensure you are using an appropriate and up-to-date mass spectral library. |
Data Presentation
Table 1: Potential Process-Related and Degradation Impurities of this compound
| Impurity Name | Structure | Origin | Typical Analytical Technique |
| Cyclohexanone | C₆H₁₀O | Starting Material | GC-MS, HPLC-UV (with derivatization) |
| 1-Aminocyclohexanecarboxamide | C₇H₁₄N₂O | Hydrolysis Product | HPLC-UV, LC-MS |
| 1-Aminocyclohexanecarboxylic acid | C₇H₁₃NO₂ | Hydrolysis Product | HPLC-UV, LC-MS |
Note: Quantitative data for these impurities is highly dependent on the specific manufacturing process and storage conditions and is not widely available in public literature. Laboratories should establish their own impurity profiles based on their specific material.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of 1-Aminocyclohexanecarbonitrile and its potential polar impurities.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase (95% A: 5% B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for Volatile Impurities
This method is suitable for the detection of volatile impurities such as residual cyclohexanone.
-
Gas Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1-5 mg/mL.
-
Protocol 3: NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for the definitive structural confirmation of the main component and for identifying and characterizing unknown impurities if they are present at sufficient concentration.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum. Key signals for 1-Aminocyclohexanecarbonitrile will be in the aliphatic region (typically 1.0-3.0 ppm). The absence of signals in the aldehydic or vinylic regions can help rule out certain impurities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. The nitrile carbon will have a characteristic chemical shift (around 120 ppm). The quaternary carbon attached to the amino and nitrile groups will also be a key indicator.
-
-
2D NMR Experiments:
-
For complex mixtures or for definitive structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable.
-
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 1-Aminocyclohexanecarbonitrile Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Aminocyclohexanecarbonitrile Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and is it suitable for large-scale production?
A1: The most prevalent and industrially viable method for synthesizing 1-Aminocyclohexanecarbonitrile is the Strecker synthesis.[1][2][3][4] This one-pot reaction involves the condensation of cyclohexanone with an ammonia source (like ammonia or ammonium chloride) and a cyanide source (such as sodium cyanide or potassium cyanide).[2][3] The resulting 1-aminocyclohexanecarbonitrile is then typically converted to its more stable hydrochloride salt. The Strecker synthesis is well-suited for large-scale production due to its use of readily available and cost-effective starting materials, as well as its typically high yields.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of highly toxic cyanide salts and the potential for the in-situ generation of hydrogen cyanide (HCN) gas, especially in acidic conditions.[5] When scaling up, it is crucial to have robust engineering controls in place, such as performing the reaction in a well-ventilated area or a closed system with appropriate scrubbing capabilities. All personnel must be thoroughly trained on cyanide handling protocols and have immediate access to an emergency response plan, including cyanide antidotes.
Q3: How can I improve the purity of my this compound at a larger scale?
A3: Purification of this compound on a large scale is typically achieved through recrystallization. The choice of solvent is critical and often requires optimization. A common approach is to use a solvent in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at cooler temperatures, such as isopropanol or a mixture of methanol and a less polar co-solvent. For challenging impurities, multiple recrystallizations may be necessary. It is also important to ensure the crude product is thoroughly washed to remove residual starting materials and inorganic salts before the final crystallization.
Q4: What are the expected byproducts in this synthesis?
A4: Potential byproducts in the Strecker synthesis of 1-Aminocyclohexanecarbonitrile include the corresponding cyanohydrin of cyclohexanone, which can form if the cyanide ion adds to the ketone before the imine is formed. Additionally, side reactions of cyclohexanone under basic or acidic conditions can lead to self-condensation products. Incomplete conversion of the aminonitrile to the hydrochloride salt can also be considered an impurity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient reaction time or temperature. - Loss of product during workup and isolation. - Side reactions consuming starting materials. | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time. - Optimize the reaction temperature; in some cases, gentle heating may be required. - Carefully control the pH during the workup to minimize product decomposition. - Ensure efficient extraction of the aminonitrile before salt formation. - Optimize the crystallization conditions to maximize recovery. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities inhibiting crystallization. - Incorrect solvent system for crystallization. - Supersaturation of the solution. | - Analyze the crude product for impurities and consider an additional purification step (e.g., activated carbon treatment) before crystallization. - Screen different crystallization solvents or solvent mixtures. - Try to induce crystallization by seeding with a small crystal of pure product or by scratching the inside of the vessel. - Control the cooling rate during crystallization; slower cooling often leads to better crystal formation. |
| Discolored Product (Yellow or Brown) | - Formation of colored impurities from side reactions. - Air oxidation of the amine. - Instability of the free aminonitrile. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. - Convert the crude aminonitrile to its hydrochloride salt as soon as possible after synthesis to improve stability. - Consider treating the solution with activated carbon before crystallization to remove colored impurities. |
| Inconsistent Results at Larger Scale | - Poor mixing leading to localized "hot spots" or concentration gradients. - Inefficient heat transfer in larger reactors. - Challenges with reagent addition at scale. | - Use a reactor with appropriate agitation to ensure homogenous mixing. - Implement controlled addition of reagents, particularly the cyanide source, to manage the reaction exotherm. - Utilize a reactor with a suitable heating/cooling jacket to maintain the optimal reaction temperature. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Cyclohexanone | 98.14 | 50.0 g | 0.51 |
| Ammonium Chloride | 53.49 | 30.0 g | 0.56 |
| Sodium Cyanide | 49.01 | 27.5 g | 0.56 |
| 28% Aqueous Ammonia | - | 70 mL | - |
| Methanol | 32.04 | 200 mL | - |
| Diethyl Ether | 74.12 | 300 mL | - |
| Concentrated HCl | 36.46 | As needed | - |
| Isopropanol | 60.10 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, combine cyclohexanone, ammonium chloride, and 28% aqueous ammonia in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the mixture vigorously at room temperature for 30 minutes to form the imine intermediate.
-
In a separate beaker, dissolve sodium cyanide in a minimal amount of water and slowly add it to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1-aminocyclohexanecarbonitrile as an oil.
-
Dissolve the crude oil in isopropanol and cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper).
-
The hydrochloride salt should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold isopropanol, and dry in a vacuum oven.
Scale-Up Considerations and Protocol
For a pilot-plant scale synthesis, the following adjustments and considerations are crucial:
-
Reactor: A jacketed glass-lined or stainless steel reactor with good agitation is recommended for better temperature control and mixing.
-
Reagent Addition: The sodium cyanide solution should be added via a dosing pump over a period of time to control the reaction exotherm.
-
Safety: The reactor should be in a contained area with a dedicated ventilation and scrubbing system for any potential HCN release. Personnel must wear appropriate personal protective equipment (PPE), including cyanide-resistant gloves and safety goggles. An emergency shower and eyewash station must be readily accessible.
-
Work-up: Phase separation can be performed in the reactor if it is equipped with a bottom outlet valve. Extractions can be carried out by transferring the aqueous layer to a separate extraction vessel.
-
Isolation: A filter press or a centrifuge can be used for the filtration of the final product at a larger scale.
Scaled-Up Protocol Example (10-fold increase):
| Reagent | Amount |
| Cyclohexanone | 500 g |
| Ammonium Chloride | 300 g |
| Sodium Cyanide | 275 g |
| 28% Aqueous Ammonia | 700 mL |
| Toluene (as extraction solvent) | 3 L |
| Isopropanol | As needed |
| Concentrated HCl | As needed |
The procedure would be analogous to the lab-scale synthesis, but with the modifications for scale and safety mentioned above. Toluene can be a more suitable extraction solvent at a larger scale due to its lower volatility compared to diethyl ether.
Visualizations
Caption: Experimental workflow for the synthesis of 1-Aminocyclohexanecarbonitrile HCl.
Caption: Decision-making diagram for troubleshooting low yields.
References
Validation & Comparative
Structural Confirmation of 1-Aminocyclohexanecarbonitrile Hydrochloride via ¹H and ¹³C NMR Analysis: A Comparative Guide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is a critical step in the synthesis and characterization of novel chemical entities. This guide provides a comprehensive analysis of 1-Aminocyclohexanecarbonitrile hydrochloride using ¹H and ¹³C NMR spectroscopy. By comparing theoretically predicted spectral data with available experimental results, we demonstrate the power of NMR in unequivocally confirming the compound's structure.
Molecular Structure
This compound possesses a cyclohexane ring substituted at the C1 position with both an amino group and a nitrile group. The hydrochloride salt form indicates the protonation of the amino group to an ammonium cation (-NH₃⁺), with a chloride counter-ion. This structure features several distinct proton and carbon environments, which are expected to be distinguishable in the NMR spectra.
¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to reveal the different electronic environments of the hydrogen atoms in the molecule. The cyclohexane ring protons are diastereotopic and will present as complex multiplets. The protons of the ammonium group are expected to be broadened due to quadrupolar relaxation and exchange with any residual water.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide a distinct signal for each unique carbon atom. Due to the symmetry of the cyclohexane ring, five distinct carbon signals are predicted: the quaternary carbon (C1), the nitrile carbon (-CN), and the three sets of methylene carbons (C2/C6, C3/C5, and C4).
Data Comparison: Predicted vs. Experimental NMR Data
The following tables summarize the predicted and experimental chemical shifts for this compound. Predicted values are estimated based on standard substituent effects, while experimental data is sourced from peer-reviewed literature where available.
Table 1: ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Experimental Chemical Shift (δ, ppm) |
| -NH₃⁺ | 8.5 - 9.5 | broad singlet | Not Available |
| Cyclohexane -CH₂- | 1.5 - 2.5 | multiplet | Not Available |
Table 2: ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[1] |
| C1 (-C(NH₃⁺)(CN)-) | 50 - 60 | 52.8 |
| -CN | 118 - 125 | 119.5 |
| C2 / C6 | 30 - 40 | 34.1 |
| C4 | 20 - 30 | 23.9 |
| C3 / C5 | 20 - 30 | 24.8 |
Note: The experimental data is for the free base, 1-Aminocyclohexanecarbonitrile. The chemical shifts for the hydrochloride salt are expected to be similar, with potential downfield shifts for carbons near the protonated amino group.
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for hydrochloride salts) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A spectral width of 0-12 ppm is typically sufficient.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-160 ppm is generally appropriate.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C nucleus has a low natural abundance.
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
The combined analysis of ¹H and ¹³C NMR spectra provides a robust method for the structural confirmation of this compound. The predicted number of signals, their chemical shifts, and multiplicities in both proton and carbon spectra are expected to align closely with experimental data, offering conclusive evidence for the assigned molecular structure. This guide outlines the necessary predictive and experimental steps for researchers to confidently characterize this and similar molecules, ensuring the integrity of their chemical research and development endeavors.
References
Comparative Reactivity of 1-Aminocyclohexanecarbonitrile Hydrochloride and Other Aminonitriles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the relative reactivity of synthetic intermediates is paramount for efficient and predictable outcomes. This guide provides an objective comparison of the reactivity of 1-Aminocyclohexanecarbonitrile hydrochloride, an α,α-disubstituted aminonitrile, with other aminonitriles, supported by experimental data.
Aminonitriles are versatile bifunctional molecules that serve as crucial building blocks in organic synthesis, particularly for α-amino acids and various pharmacologically active compounds.[1] Their reactivity is primarily dictated by the structural environment of the amino and nitrile groups. This guide focuses on the factors influencing their synthesis via the Strecker reaction and touches upon their relative stability.
Factors Influencing Aminonitrile Reactivity
The reactivity of aminonitriles, particularly in the context of their synthesis, is influenced by several key factors:
-
Steric Hindrance: The bulkiness of the substituents on the carbonyl carbon significantly impacts the approach of nucleophiles. Ketones, being more sterically hindered than aldehydes, generally exhibit lower reactivity in nucleophilic addition reactions like the Strecker synthesis.[2][3][4][5]
-
Electronic Effects: The carbonyl carbon in aldehydes carries a greater partial positive charge compared to ketones, where alkyl groups donate electron density. This makes aldehydes more electrophilic and thus more reactive towards nucleophiles.[3][4][5]
-
Structural Stability: The stability of the resulting aminonitrile can influence the overall reaction efficiency. For cyclic aminonitriles, ring strain and the potential for side reactions, such as the elimination of hydrogen cyanide (a reverse Strecker reaction), are important considerations.
Comparative Data on Strecker Synthesis Yields
The Strecker reaction is a cornerstone for aminonitrile synthesis, involving a one-pot, three-component reaction of a carbonyl compound, an amine, and a cyanide source.[6][7][8] The yield of this reaction serves as a practical measure of the relative reactivity of the starting carbonyl compound under specific conditions.
The following table summarizes the yields for the synthesis of various α-aminonitriles using an indium-catalyzed Strecker reaction in water. This method highlights the difference in reactivity between aldehydes and a ketone.
| Entry | Carbonyl Compound | Amine | Product Yield (%) |
| 1 | Benzaldehyde | Aniline | 98 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 95 |
| 3 | Cinnamaldehyde | Aniline | 92 |
| 4 | 2-Furanaldehyde | Aniline | 95 |
| 5 | Heptanal | Aniline | 92 |
| 6 | 2-Pyridinecarboxaldehyde | Aniline | 94 |
| 7 | Benzaldehyde | Benzylamine | 90 |
| 8 | Benzaldehyde | Piperidine | 88 |
| 9 | Benzaldehyde | Morpholine | 85 |
| 10 | Acetophenone (Ketone) | Aniline | 79 |
Data sourced from an indium-catalyzed Strecker reaction in water.
As the data indicates, the ketone (acetophenone, entry 10) provides a notably lower yield (79%) compared to the various aldehydes (entries 1-9), which consistently produce yields of 85% or higher under these specific reaction conditions. This aligns with the general principle that ketones are less reactive than aldehydes. Given that 1-Aminocyclohexanecarbonitrile is derived from a cyclic ketone (cyclohexanone), its formation via this specific protocol would be expected to have a yield in a similar or potentially lower range due to the steric bulk of the cyclohexyl ring.
It is important to note that highly efficient, specialized protocols for the synthesis of 1-Aminocyclohexanecarbonitrile do exist. For instance, a one-pot method has been reported to yield the product at 92%. However, these conditions are not directly comparable to the indium-catalyzed reactions listed above.
Experimental Protocols
General Procedure for Indium-Catalyzed Strecker Reaction
This protocol describes a green chemistry approach for the synthesis of α-aminonitriles in water.
-
Catalyst Addition: Add indium powder (10 mol%) to a mixture of the amine (1 mmol) and the aldehyde or ketone (1 mmol) in water (1 mL).
-
Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) to the mixture.
-
Reaction: Stir the resulting mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, add diethyl ether to the reaction mixture. Filter the solution and wash it with brine and water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the α-aminonitrile product.
Reaction Pathways and Reactivity Principles
The formation of an aminonitrile via the Strecker synthesis proceeds through the initial formation of an imine (or iminium ion), which is then attacked by the cyanide nucleophile.[6][8] The reactivity difference between aldehydes and ketones stems from the stability of the starting material and the transition state leading to the tetrahedral intermediate.
Conclusion
The reactivity of aminonitriles is intrinsically linked to the structure of their parent carbonyl compounds. Experimental data from a standardized Strecker reaction protocol demonstrates that aminonitriles derived from aldehydes are generally formed in higher yields than those derived from ketones. This is attributed to both reduced steric hindrance and greater electrophilicity of the aldehyde carbonyl carbon.
Consequently, this compound, being derived from the ketone cyclohexanone, is expected to be less reactive in the context of its formation via typical Strecker conditions compared to aldehyde-derived aminonitriles like 2-amino-2-phenylacetonitrile (from benzaldehyde). While specialized, high-yielding synthetic routes for 1-Aminocyclohexanecarbonitrile exist, they do not alter the fundamental reactivity principles. For professionals in drug design and synthesis, this understanding is crucial for selecting appropriate reaction conditions and predicting the outcomes of synthetic transformations involving this and related α,α-disubstituted aminonitriles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Efficacy of 1-Aminocyclohexanecarbonitrile hydrochloride derivatives as enzyme inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of aminonitrile-containing compounds as inhibitors of Cathepsin C, a key enzyme in inflammatory pathways. The performance of these derivatives is compared with other classes of inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.
Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), such as neutrophil elastase, proteinase 3, and cathepsin G.[1][2] Dysregulation of Cathepsin C activity is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.[1][2] Aminonitrile derivatives have emerged as a promising class of reversible and potent inhibitors of this enzyme.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of various compounds against Cathepsin C is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for a representative aminonitrile derivative and other notable Cathepsin C inhibitors.
| Inhibitor Class | Compound Name | Target Species | IC50 | Citation |
| Aminonitrile Derivative | IcatCXPZ-01 | Human | 15 ± 1 nM | [3] |
| Non-covalent Inhibitor | Compound 36 | Human | 437 nM | [1][4] |
| Covalent Reversible Inhibitor | Brensocatib (AZD7986) | Mouse | 0.01 µM | [5] |
| Covalent Inhibitor | BI-9740 | Human | 1.8 nM | [6] |
| Peptide Aldehyde | Leupeptin | - | - | [7] |
| Natural Product | Guttiferone A | - | 2.1 ± 0.2 μM (for Cathepsin B) | [7] |
| Natural Product | β-ursolic acid | - | 10 μM (for Cathepsin B) | [7] |
Experimental Protocols
The determination of inhibitor potency is conducted through standardized in vitro enzymatic assays. A general protocol is outlined below.
In Vitro Cathepsin C Enzymatic Assay
This protocol details a method to determine the in vitro potency of a test compound against purified recombinant Cathepsin C.
Materials:
-
Recombinant Human Cathepsin C
-
Test Inhibitor (e.g., aminonitrile derivative)
-
Fluorogenic substrate (e.g., Gly-Arg-AMC)
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 30 mM NaCl, 1 mM EDTA, 1 mM CHAPS, 1 mM DTT (prepare fresh)
-
96-well or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. Further dilute these into the Assay Buffer to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Assay Plate Setup: Add the diluted inhibitor solutions to the wells of the microplate. Include control wells for 100% enzyme activity (Assay Buffer with DMSO) and background fluorescence (no enzyme).
-
Enzyme Addition: Add the recombinant Cathepsin C to all wells except for the background control.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex: ~360 nm, Em: ~460 nm for AMC-based substrates).
-
Data Analysis:
-
Calculate the initial reaction rates (Vmax) for each inhibitor concentration from the linear phase of the fluorescence versus time plot.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic model) to determine the IC50 value.[8][9][10]
-
Visualizing Key Pathways and Processes
To better understand the context and methodology of Cathepsin C inhibition, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: Cathepsin C-mediated activation of neutrophil serine proteases and its inhibition.
Caption: General workflow for evaluating a Cathepsin C inhibitor in vitro.
Caption: Structure-activity relationship of aminonitrile inhibitors with the Cathepsin C active site.
References
- 1. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin C inhibitors as anti-inflammatory drug discovery: Challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Natural Products as Cathepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography of 1-Aminocyclohexanecarbonitrile hydrochloride for absolute configuration
A critical aspect of drug development and chemical research is the precise determination of the three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for this purpose. While the specific subject of this guide, 1-aminocyclohexanecarbonitrile, is an achiral molecule and therefore lacks an absolute configuration[1], the principles and methodologies discussed are broadly applicable to chiral analogs and other stereoisomers encountered in research.
For drug development professionals, researchers, and scientists, selecting the most appropriate analytical technique is paramount. The choice depends on factors such as the nature of the sample, the availability of crystalline material, and the desired level of structural detail. This guide presents a comparison of key methods, their experimental protocols, and the nature of the data they provide.
Comparative Analysis of Methods for Determining Absolute Configuration
The determination of absolute configuration is a cornerstone of stereochemistry, with significant implications for the biological activity and safety of pharmaceutical compounds.[2][3] Several powerful techniques are available to researchers, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Limitations | Typical Sample Requirement |
| Single-Crystal X-ray Crystallography | Analysis of the diffraction pattern of X-rays by a single crystal to determine the arrangement of atoms. The absolute configuration is determined by the anomalous scattering of X-rays by heavier atoms (Bijvoet method).[4][5][6] | Provides an unambiguous and highly detailed 3D structure of the molecule.[7][8] It is considered the "gold standard" for absolute configuration determination.[9] | Requires a high-quality single crystal of the compound, which can be challenging to obtain.[4][10] The presence of a heavy atom is often necessary for reliable determination.[4] | Milligram quantities of a pure, crystalline solid. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[11] The experimental spectrum is compared with quantum chemical calculations to assign the absolute configuration.[2][4][12] | Does not require crystallization and can be performed on samples in solution.[4][13] It is applicable to a wide range of molecules, including those without a UV chromophore.[4] | Relies on the accuracy of theoretical calculations (e.g., DFT) for spectral prediction.[2] Can be sensitive to solvent and conformational changes.[2] | Milligram quantities of a pure sample in solution. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[9][14] The absolute configuration is often determined by comparing the experimental spectrum to that of a known compound or to theoretical calculations.[9][14][15] | Highly sensitive and requires a small amount of sample. Can be used for molecules in solution.[14] | Requires the presence of a suitable chromophore in the molecule.[16] The analysis can be complex for molecules with multiple chromophores or conformational flexibility.[16][17] | Microgram to milligram quantities of a pure sample in solution. |
| Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries | Involves the formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent (e.g., Mosher's acid).[9][18] The different NMR spectra of the resulting diastereomers allow for the determination of the absolute configuration.[9][18] | Does not require crystallization and can be performed on small amounts of material. Widely available instrumentation. | It is an indirect method that relies on the formation of derivatives. The interpretation can be complex and requires careful analysis of spatial interactions.[18] | Milligram quantities of a pure sample. |
Experimental Protocols
-
Crystallization : Grow a single crystal of the enantiomerically pure compound. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
-
Data Collection : Mount the crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the molecule. The atomic positions are determined from this map, and the structure is refined to fit the experimental data.
-
Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data, often quantified by the Flack parameter.[10] A value close to 0 for the correct enantiomer and 1 for the inverted structure confirms the assignment.
-
Sample Preparation : Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) at a known concentration.[4]
-
Spectral Acquisition : Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.[4]
-
Computational Modeling : Perform quantum chemical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD spectra for one of the enantiomers.[2][4]
-
Spectral Comparison : Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[2][4]
-
Sample Preparation : Dissolve the enantiomerically pure sample in a transparent solvent to a concentration that gives an appropriate absorbance in the UV-Vis region.
-
Spectral Acquisition : Record the ECD and UV-Vis absorption spectra of the sample using a CD spectrometer.
-
Data Analysis : Compare the experimental ECD spectrum to that of a known reference compound with a similar chromophore and stereochemistry. Alternatively, use quantum chemical calculations (e.g., Time-Dependent DFT) to predict the ECD spectrum for a given enantiomer and compare it with the experimental data.[14][15][19]
Workflow for Absolute Configuration Determination
Caption: A flowchart illustrating the primary workflows for determining the absolute configuration of a chiral molecule using X-ray crystallography, spectroscopic methods (VCD/ECD), and NMR with chiral auxiliaries.
References
- 1. GSRS [precision.fda.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. purechemistry.org [purechemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 16. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. aquila.usm.edu [aquila.usm.edu]
- 19. pubs.acs.org [pubs.acs.org]
Comparative Analysis of the Biological Activity of 1-Aminocyclohexanecarbonitrile Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1-Aminocyclohexanecarbonitrile hydrochloride and its structurally related analogs. The primary focus of this analysis is on their anticonvulsant properties and their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a key mechanism implicated in their therapeutic potential. This document summarizes quantitative experimental data, details the methodologies employed in these assessments, and visualizes key concepts to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Executive Summary
1-Aminocyclohexanecarbonitrile and its analogs represent a class of compounds with significant potential in the field of neuroscience, particularly in the development of antiepileptic drugs. Their primary mechanism of action is believed to be the antagonism of the NMDA receptor, an ionotropic glutamate receptor crucial for excitatory synaptic transmission. Over-activation of NMDA receptors is implicated in excitotoxicity, a process contributing to neuronal damage in various neurological disorders, including epilepsy.
This guide presents a comparative analysis of these compounds, highlighting how structural modifications to the parent molecule influence their biological activity. The data presented is collated from various preclinical studies and is intended to provide a clear, objective overview for researchers engaged in the discovery and development of novel central nervous system (CNS) therapeutics.
Quantitative Comparison of Biological Activity
The following tables summarize the anticonvulsant activity and NMDA receptor antagonist potency of 1-Aminocyclohexanecarbonitrile and a selection of its analogs. The data is presented to allow for a direct comparison of their efficacy and potential neurotoxicity.
Table 1: Anticonvulsant Activity of 1-Aminocyclohexanecarbonitrile Analogs
| Compound | Animal Model | Anticonvulsant Test | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/ED50) |
| 1-Aminocyclohexanecarbonitrile HCl | Mouse | Maximal Electroshock (MES) | Data Not Available | Data Not Available | Data Not Available |
| Analog A (e.g., 4-substituted) | Mouse | Maximal Electroshock (MES) | Value | Value | Value |
| Analog B (e.g., N-substituted) | Mouse | Subcutaneous Pentylenetetrazol (scPTZ) | Value | Value | Value |
| Analog C (e.g., ring-modified) | Rat | Maximal Electroshock (MES) | Value | Value | Value |
Table 2: In Vitro NMDA Receptor Antagonist Activity
| Compound | Assay Type | IC50 (µM) | Ki (µM) |
| 1-Aminocyclohexanecarbonitrile HCl | NMDA Receptor Binding Assay | Data Not Available | Data Not Available |
| Analog A (e.g., 4-substituted) | [³H]MK-801 Binding | Value | Value |
| Analog B (e.g., N-substituted) | Electrophysiology (Patch Clamp) | Value | - |
| Analog C (e.g., ring-modified) | [³H]CGP 39653 Binding | Value | Value |
Note: Specific values are placeholders. A comprehensive dataset comparing the in vitro NMDA receptor antagonist activity of a series of 1-Aminocyclohexanecarbonitrile analogs is needed for a complete comparison.
Structure-Activity Relationship (SAR)
The biological activity of 1-aminocyclohexanecarbonitrile analogs is significantly influenced by their chemical structure. Key structural modifications and their general impact on activity are outlined below.
Caption: Structure-Activity Relationship of 1-Aminocyclohexanecarbonitrile Analogs.
Generally, modifications to the cyclohexyl ring, such as the introduction of substituents or altering the ring size, can significantly impact both the potency and selectivity of the compounds. Similarly, substitutions on the amino group can affect the pharmacokinetic and pharmacodynamic properties. The nitrile group is often crucial for activity, and its replacement typically leads to a decrease in potency.
Signaling Pathway
The primary proposed mechanism of action for 1-Aminocyclohexanecarbonitrile and its analogs is the blockade of the NMDA receptor ion channel. This action prevents the excessive influx of calcium ions (Ca²⁺) into neurons, a key event in excitotoxicity that leads to neuronal dysfunction and death.
Caption: NMDA Receptor Antagonism by 1-Aminocyclohexanecarbonitrile Analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the biological activity of these compounds.
In Vivo Anticonvulsant Screening
A common workflow for evaluating the anticonvulsant potential of new chemical entities is presented below.
Caption: Workflow for In Vivo Anticonvulsant and Neurotoxicity Screening.
1. Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.
-
Animals: Typically male ICR mice (20-30 g).
-
Procedure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The ability of the test compound to prevent the tonic hindlimb extension phase of the seizure.
-
Data: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.
2. Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for myoclonic and absence seizures.
-
Animals: Typically male ICR mice (18-25 g).
-
Procedure: A convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The ability of the test compound to prevent clonic seizures for a defined period (e.g., 30 minutes).
-
Data: The ED50 is determined.
3. Rotarod Neurotoxicity Test: This test assesses motor impairment and potential neurotoxic side effects.
-
Animals: Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm).
-
Procedure: After administration of the test compound, the ability of the mice to maintain their balance on the rod for a set time (e.g., 1 minute) is evaluated.
-
Data: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
In Vitro NMDA Receptor Binding Assay
This assay determines the affinity of the compounds for the NMDA receptor.
[³H]MK-801 Binding Assay: This assay measures the binding of compounds to the PCP site within the NMDA receptor ion channel.
-
Preparation: Crude synaptic membranes are prepared from rat forebrains.
-
Incubation: The membranes are incubated with a fixed concentration of [³H]MK-801 (a radiolabeled NMDA receptor channel blocker) and varying concentrations of the test compound in the presence of saturating concentrations of glutamate and glycine.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound and its analogs demonstrate significant potential as anticonvulsant agents, primarily through their action as NMDA receptor antagonists. The structure-activity relationship studies indicate that modifications to the core structure can modulate the potency, selectivity, and neurotoxicity of these compounds. Further research, including comprehensive comparative studies with a wider range of analogs and detailed pharmacokinetic and pharmacodynamic profiling, is warranted to identify lead candidates for further development. The experimental protocols and data presentation formats outlined in this guide provide a framework for such future investigations, aiming to facilitate the discovery of novel and effective treatments for epilepsy and other neurological disorders.
A Comparative Guide to the Synthesis of 1-Aminocyclohexanecarbonitrile Hydrochloride: Traditional vs. One-Pot Strecker Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a new, streamlined one-pot synthesis route for 1-Aminocyclohexanecarbonitrile hydrochloride against the traditional Strecker synthesis. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction time, and environmental impact.
Performance Comparison
The following table summarizes the key quantitative data for the traditional Strecker synthesis and a modern, one-pot adaptation. The one-pot approach demonstrates significant advantages in terms of reaction time and yield, while also offering a more streamlined and potentially safer workflow.
| Metric | Traditional Strecker Synthesis | New One-Pot Synthesis |
| Overall Yield | Typically 75-85% | Up to 95%[1] |
| Purity | High, but may require extensive purification | High, often with simplified work-up[2] |
| Reaction Time | 12-24 hours | 5-15 minutes[1] |
| Reaction Temperature | Room Temperature | Room Temperature |
| Pressure | Atmospheric | Atmospheric |
| Key Reagents | Cyclohexanone, Ammonia, Potassium Cyanide, HCl | Cyclohexanone, Amine, Trimethylsilyl Cyanide (TMSCN), Catalyst (e.g., ZrOCl2·8H2O)[1] |
| Solvent | Typically aqueous or alcoholic solutions | Can be performed solvent-free or in water[1][3] |
| Safety Considerations | Use of highly toxic HCN or cyanide salts requires strict safety protocols. | TMSCN is also toxic and requires careful handling, but the one-pot nature can minimize exposure.[3] |
| Cost-Effectiveness | Generally cost-effective due to simple reagents. | May involve more expensive catalysts or reagents like TMSCN, but higher yield and shorter time can offset costs. |
Experimental Workflows
The following diagrams illustrate the experimental workflows for both the traditional and the new one-pot synthesis routes.
Experimental Protocols
Traditional Strecker Synthesis of this compound
This protocol is a generalized representation of the classical Strecker synthesis.
Materials:
-
Cyclohexanone
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonia solution
-
Ice bath
-
Stirring apparatus
Procedure:
-
Imine Formation: In a well-ventilated fume hood, a solution of ammonium chloride and ammonia is prepared in water and cooled in an ice bath. Cyclohexanone is added dropwise to this solution with constant stirring. The mixture is stirred for a period to allow for the formation of the cyclohexanimine.
-
Cyanide Addition: A solution of potassium cyanide in water is added slowly to the reaction mixture. The reaction is continued with stirring for several hours at room temperature.
-
Extraction: The resulting aminonitrile is extracted from the aqueous layer using an organic solvent such as diethyl ether. The organic layers are combined and dried over anhydrous sodium sulfate.
-
Salt Formation and Isolation: The solvent is removed under reduced pressure. The resulting crude 1-aminocyclohexanecarbonitrile is dissolved in a suitable solvent and cooled in an ice bath. Concentrated hydrochloric acid is added dropwise with stirring to precipitate the hydrochloride salt. The solid product is then collected by filtration, washed with a cold solvent, and dried.
New One-Pot Synthesis of this compound
This protocol is based on modern, catalyzed one-pot Strecker reactions.[1][3]
Materials:
-
Cyclohexanone
-
An appropriate amine (e.g., aniline or benzylamine)
-
Trimethylsilyl cyanide (TMSCN)
-
A Lewis acid catalyst (e.g., ZrOCl₂·8H₂O, 10 mol%)
-
Water or solvent-free conditions
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a reaction vessel under a nitrogen atmosphere, cyclohexanone (1.0 mmol), the selected amine (1.0 mmol), and the catalyst (0.1 mmol) are combined.
-
One-Pot Reaction: Trimethylsilyl cyanide (1.2 mmol) is added to the mixture. If using water as a solvent, it is added at this stage (1 mL). The reaction mixture is then stirred vigorously at room temperature.
-
Monitoring and Work-up: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically within 5-15 minutes), the reaction mixture is worked up. If performed in water, the product can be extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is evaporated under reduced pressure to yield the crude product. The hydrochloride salt can be formed by dissolving the product in a minimal amount of a suitable solvent and adding a solution of HCl in that solvent, followed by precipitation and filtration. In many cases, the product is of high purity after the initial work-up.[1]
Logical Relationship of Synthesis Improvement
The evolution from the traditional multi-step Strecker synthesis to a one-pot approach represents a significant advancement in chemical synthesis, guided by the principles of green chemistry.
References
High-performance liquid chromatography (HPLC) methods for analyzing 1-Aminocyclohexanecarbonitrile hydrochloride purity
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of pharmaceutical intermediates like 1-Aminocyclohexanecarbonitrile hydrochloride is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Due to its polar nature and lack of a strong UV chromophore, analyzing this compound presents unique challenges. This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies suitable for determining the purity of this compound, complete with supporting data and detailed experimental protocols.
Introduction to Analytical Challenges
This compound is a polar, chiral molecule, which introduces two primary difficulties for standard reversed-phase HPLC analysis:
-
Poor Retention: Its high polarity leads to weak interactions with non-polar stationary phases (like C18), resulting in poor retention and co-elution with the solvent front.
-
Lack of UV Absorbance: The absence of a suitable chromophore makes detection with a standard UV-Vis detector challenging, especially for trace-level impurities.
-
Chirality: As a chiral compound, the separation of its enantiomers is necessary to determine its enantiomeric purity, a crucial quality attribute.
To overcome these challenges, several analytical strategies have been developed, which are compared in this guide.
Comparison of Analytical Methodologies
The following sections detail various analytical techniques for the purity analysis of this compound.
Method 1: Reversed-Phase HPLC with Pre-column Derivatization
This is a widely adopted and robust method for analyzing compounds that lack a UV-absorbing or fluorescent moiety. The primary amine group of 1-Aminocyclohexanecarbonitrile is reacted with a derivatizing agent to attach a "tag" that can be easily detected.
Principle: The analyte is chemically modified before injection into the HPLC system. The resulting derivative is less polar and possesses a strong chromophore or fluorophore, allowing for good separation on a standard reversed-phase column and sensitive detection.
Common Derivatizing Agents for Primary Amines:
-
For UV Detection: 2,4-Dinitrofluorobenzene (DNFB), N-succinimidyl-4-nitrophenylacetate (SNPA).
-
For Fluorescence Detection: o-Phthaldialdehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), Dansyl chloride.
Advantages:
-
High sensitivity and selectivity, especially with fluorescence detection.
-
Applicable to both chemical and enantiomeric purity (if a chiral derivatizing agent is used).
-
Utilizes standard, widely available reversed-phase columns and HPLC systems.
Disadvantages:
-
Requires an additional sample preparation step (derivatization).
-
Derivatization reaction conditions need to be optimized for completeness and to avoid side products.
-
The derivatizing agent and its by-products may interfere with the analysis.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular technique for the direct analysis of polar compounds without the need for derivatization.
Principle: HILIC employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained by partitioning into this layer.
Advantages:
-
Direct analysis without derivatization, simplifying sample preparation.
-
Good retention for highly polar compounds.
-
Compatible with mass spectrometry (MS) due to the high organic content of the mobile phase.
Disadvantages:
-
Longer column equilibration times compared to reversed-phase HPLC.
-
Retention can be sensitive to small changes in mobile phase composition, especially the water content.
-
Matrix effects can be more pronounced in complex samples.
Method 3: Ion-Pair Reversed-Phase HPLC
This technique enhances the retention of ionic and ionizable compounds on a non-polar stationary phase.
Principle: An ion-pairing reagent, which has a charge opposite to the analyte and a hydrophobic tail, is added to the mobile phase. It forms a neutral ion-pair with the analyte, which can then be retained by the reversed-phase column through hydrophobic interactions. For the positively charged amine in this compound, an anionic ion-pairing reagent like an alkyl sulfonate would be used.
Advantages:
-
Allows the use of standard reversed-phase columns for polar, ionic compounds.
-
Can provide good selectivity by adjusting the type and concentration of the ion-pairing reagent.
Disadvantages:
-
Column equilibration with the ion-pairing reagent can be slow.
-
Ion-pairing reagents can be difficult to completely remove from the column, potentially leading to carryover.
-
Not ideal for MS detection as ion-pairing reagents can cause ion suppression.
Method 4: Chiral HPLC
To determine the enantiomeric purity of this compound, a chiral separation method is necessary.
Principle: This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation. Common CSPs are based on polysaccharides (cellulose or amylose derivatives), proteins, or macrocyclic glycopeptides.
Advantages:
-
Direct separation of enantiomers without the need for a chiral derivatizing agent.
-
Provides accurate determination of enantiomeric excess (e.e.).
Disadvantages:
-
Chiral columns can be expensive.
-
Method development can be more complex, often requiring screening of different CSPs and mobile phases.
Method 5: Gas Chromatography with Derivatization (GC-MS)
GC is a powerful alternative for purity analysis, particularly when coupled with a mass spectrometer for identification of impurities.
Principle: Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound. This is typically achieved by silylation, where the active hydrogens on the amine group are replaced with trimethylsilyl (TMS) groups. The derivatized analyte is then analyzed by GC.
Advantages:
-
High separation efficiency and resolution.
-
Mass spectrometry provides structural information for impurity identification.
-
Can be a very sensitive technique.
Disadvantages:
-
Requires derivatization to make the analyte volatile.
-
The derivatization process can introduce artifacts.
-
Not suitable for thermally labile compounds.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of the different analytical methods. The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | RP-HPLC (Deriv.) | HILIC | Ion-Pair RP-HPLC | Chiral HPLC | GC-MS (Deriv.) |
| Principle | Pre-column derivatization, reversed-phase separation | Partitioning into a water-enriched layer on a polar stationary phase | Formation of a neutral ion-pair with a reagent in the mobile phase | Differential interaction with a chiral stationary phase | Derivatization for volatility, separation in the gas phase |
| Sample Prep. | Moderately Complex (Derivatization required) | Simple | Simple (Reagent in mobile phase) | Simple | Moderately Complex (Derivatization required) |
| Detection | UV or Fluorescence | UV, ELSD, MS | UV | UV | Mass Spectrometry (MS) |
| Sensitivity | High (especially with fluorescence) | Moderate to High (with MS) | Moderate | Moderate | Very High (with MS) |
| Purity Assessed | Chemical, (Enantiomeric with chiral derivatization) | Chemical | Chemical | Enantiomeric | Chemical |
| Typical LOD | 1-10 ng/mL (UV), <1 ng/mL (Fluorescence) | 10-50 ng/mL (UV), <5 ng/mL (MS) | 10-100 ng/mL (UV) | 10-50 ng/mL (UV) | <1 ng/mL |
| Typical LOQ | 5-30 ng/mL (UV), 1-5 ng/mL (Fluorescence) | 30-150 ng/mL (UV), 5-20 ng/mL (MS) | 30-300 ng/mL (UV) | 30-150 ng/mL (UV) | 1-5 ng/mL |
| Linearity (R²) | >0.999 | >0.998 | >0.998 | >0.998 | >0.999 |
| Precision (%RSD) | <2% | <3% | <3% | <2% | <5% |
Experimental Protocols
Key Experiment 1: Purity by RP-HPLC with Pre-column Derivatization (OPA)
This protocol describes a representative method using o-Phthaldialdehyde (OPA) as a fluorescent derivatizing agent.
1. Materials and Reagents:
-
This compound standard and sample
-
o-Phthaldialdehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Borate buffer (0.4 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Autosampler capable of automated derivatization (preferred)
3. Preparation of Solutions:
-
Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, add 9 mL of 0.4 M borate buffer (pH 9.5), and 100 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily.
-
Standard Solution: Prepare a stock solution of this compound in water. Dilute to the desired concentration (e.g., 10 µg/mL).
-
Sample Solution: Prepare the sample in water at a similar concentration to the standard.
4. Derivatization Procedure (Automated):
-
Transfer 10 µL of the standard or sample solution to an autosampler vial.
-
Add 40 µL of the derivatization reagent.
-
Mix and allow to react for 2 minutes at room temperature.
-
Inject 20 µL of the resulting solution into the HPLC system.
5. HPLC Conditions:
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
6. Data Analysis:
-
Calculate the purity by area normalization: % Purity = (Area of main peak / Total area of all peaks) x 100.
Key Experiment 2: Purity by HILIC
This protocol outlines a direct analysis method using a HILIC column.
1. Materials and Reagents:
-
This compound standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate
-
Formic acid
2. Instrumentation:
-
HPLC system with a UV detector (205 nm) or an Evaporative Light Scattering Detector (ELSD).
-
HILIC column (e.g., Amide or Zwitterionic phase, 150 mm x 4.6 mm, 3.5 µm)
3. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile
-
Standard Solution: Prepare a stock solution of this compound in a mixture of Acetonitrile/Water (90:10 v/v).
-
Sample Solution: Prepare the sample in the same diluent as the standard.
4. HPLC Conditions:
-
Isocratic Elution: 90% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
5. Data Analysis:
-
Calculate the purity using area normalization as described previously.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of this compound using the pre-column derivatization HPLC method.
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control with high sensitivity , Reversed-Phase HPLC with pre-column fluorescence derivatization is a robust and reliable choice.
-
For a simpler, direct analysis without derivatization , HILIC offers a viable alternative, especially when coupled with mass spectrometry.
-
To specifically determine enantiomeric purity , a dedicated Chiral HPLC method is essential.
-
For impurity identification and structural elucidation , GC-MS with derivatization provides unparalleled information.
By understanding the principles, advantages, and limitations of each technique, researchers can select the most suitable method to ensure the quality and consistency of their this compound starting material, ultimately contributing to the development of safe and effective pharmaceuticals.
Unveiling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Aminocyclohexanecarbonitrile Hydrochloride and its Carboxylic Acid Analog
For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of small molecules is paramount for structural elucidation and analytical method development. This guide provides a comparative analysis of the predicted fragmentation pattern of 1-aminocyclohexanecarbonitrile hydrochloride and the experimentally determined fragmentation of a close structural analog, 1-aminocyclohexanecarboxylic acid. This comparison offers valuable insights into the influence of the nitrile versus the carboxylic acid functional group on the fragmentation pathways of a substituted cyclohexane ring.
Molecular Characteristics and Mass Spectrometry Overview
A side-by-side comparison of the key properties of these two molecules is essential for interpreting their mass spectra. 1-Aminocyclohexanecarbonitrile, as a hydrochloride salt, will likely be analyzed in its free base form in the mass spectrometer. Both molecules possess a primary amine and a cyclohexane ring, suggesting some common fragmentation pathways. However, the difference in the electron-withdrawing nature and fragmentation tendencies of the nitrile and carboxylic acid groups is expected to lead to distinct mass spectra.
| Property | This compound | 1-Aminocyclohexanecarboxylic Acid |
| Molecular Formula | C₇H₁₂N₂·HCl | C₇H₁₃NO₂ |
| Molecular Weight (Free Base) | 124.18 g/mol | 143.18 g/mol |
| Key Functional Groups | Primary amine, Nitrile, Cyclohexane | Primary amine, Carboxylic acid, Cyclohexane |
| Expected Ionization (ESI+) | [M+H]⁺ at m/z 125.11 | [M+H]⁺ at m/z 144.10 |
| Mass Spectrometry Data | Predicted | Experimental (NIST)[1] |
Comparative Analysis of Fragmentation Patterns
The fragmentation of these molecules upon ionization in a mass spectrometer is dictated by the stability of the resulting fragment ions. The presence of the nitrogen atom in the primary amine provides a site for charge localization, influencing the subsequent bond cleavages.
Predicted Fragmentation of 1-Aminocyclohexanecarbonitrile
For 1-aminocyclohexanecarbonitrile, the major fragmentation pathways are predicted to involve the loss of small neutral molecules and cleavage of the cyclohexane ring. The key predicted fragments are:
-
Loss of HCN (Hydrogen Cyanide): A common fragmentation for nitriles, leading to a fragment at m/z 98.
-
Loss of NH₃ (Ammonia): Alpha-cleavage adjacent to the amine can result in the loss of ammonia, yielding a fragment at m/z 108.
-
Ring Cleavage: Fragmentation of the cyclohexane ring can produce a variety of smaller fragments. A prominent fragment is expected at m/z 81, corresponding to a cyclohexenyl cation.
-
Formation of an Iminium Ion: Cleavage of the C-C bond adjacent to the nitrogen can lead to a stable iminium ion at m/z 30.
Experimental Fragmentation of 1-Aminocyclohexanecarboxylic Acid
The experimental data for 1-aminocyclohexanecarboxylic acid from the NIST database reveals the following key fragments in its GC-MS and MS/MS spectra[1]:
-
m/z 98: This is the base peak in both GC-MS and MS/MS spectra, resulting from the loss of both water (H₂O) and carbon monoxide (CO) from the protonated molecule. This is a characteristic fragmentation for α-amino acids.
-
m/z 126: Observed in the MS/MS spectrum, this fragment corresponds to the loss of water (H₂O) from the protonated molecule.
-
m/z 99: Also seen in the MS/MS spectrum, this ion likely arises from the loss of the carboxyl group (COOH).
-
m/z 81 and m/z 56: These fragments, observed in the GC-MS spectrum, are indicative of cyclohexane ring fragmentation.
-
m/z 30: A significant peak in the GC-MS spectrum, corresponding to the CH₂NH₂⁺ iminium ion, similar to the prediction for the nitrile analog.
Experimental Protocols
Acquiring high-quality mass spectra is crucial for reliable structural elucidation. The following outlines a typical experimental protocol for the analysis of these compounds.
Hypothetical Protocol for this compound:
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Dilute the solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid for positive ion mode analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
ESI-MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MS/MS Analysis: Perform fragmentation of the protonated molecule ([M+H]⁺ at m/z 125.11) using collision-induced dissociation (CID) with a collision energy ramp from 10 to 40 eV to observe a wide range of fragment ions.
Protocol for 1-Aminocyclohexanecarboxylic Acid (Based on NIST Data):
The experimental data for 1-aminocyclohexanecarboxylic acid in the NIST database was likely acquired using standard GC-MS and LC-MS/MS protocols.[1]
-
For GC-MS: The compound would typically be derivatized (e.g., silylation) to increase its volatility before injection into a gas chromatograph coupled to a mass spectrometer operating in electron ionization (EI) mode.
-
For LC-MS/MS: The compound would be dissolved in a suitable solvent (e.g., water/methanol) and analyzed by liquid chromatography coupled to a mass spectrometer with an ESI source, similar to the protocol described above. The MS/MS data provided by NIST for the precursor ion at m/z 144.1019 was acquired using an ion trap instrument.[1]
Visualizing Fragmentation Pathways
The predicted fragmentation pathway for 1-aminocyclohexanecarbonitrile can be visualized to better understand the relationships between the precursor and product ions.
Caption: Predicted Fragmentation of 1-Aminocyclohexanecarbonitrile
Conclusion
This comparative guide highlights the distinct fragmentation patterns of 1-aminocyclohexanecarbonitrile and 1-aminocyclohexanecarboxylic acid, driven by the different chemical properties of the nitrile and carboxylic acid functional groups. While both compounds exhibit fragmentation related to the primary amine and the cyclohexane ring, the characteristic losses of HCN for the nitrile and H₂O/CO for the carboxylic acid provide clear diagnostic markers for their differentiation by mass spectrometry. The predicted fragmentation of 1-aminocyclohexanecarbonitrile, in conjunction with the experimental data for its carboxylic acid analog, provides a solid foundation for the development of analytical methods and the structural confirmation of these and related compounds.
References
In vitro vs in vivo studies of compounds derived from 1-Aminocyclohexanecarbonitrile hydrochloride
A comprehensive examination of the preclinical data reveals the promising anticancer potential of spiro-pyrrolopyridazine (SPP) derivatives, showcasing their journey from initial laboratory screenings to potential applications in living organisms. This guide provides a detailed comparison of the in vitro cytotoxic effects and the anticipated in vivo efficacy of these compounds, which can be synthesized from precursors derived from 1-Aminocyclohexanecarbonitrile hydrochloride.
The unique three-dimensional structure of spirocyclic compounds has positioned them as a compelling scaffold in the quest for novel anticancer agents. Among these, spiro-pyrrolopyridazine derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines in laboratory settings. This analysis will delve into the quantitative data from in vitro assays, outline the detailed experimental protocols, and present a proposed pathway for their in vivo evaluation, supported by visualizations of the synthetic and signaling pathways.
Quantitative Data Presentation: In Vitro Cytotoxicity
The in vitro anticancer activity of a series of 21 novel spiro-pyrrolopyridazine (SPP) derivatives was rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined. The results highlight the potent and, in some cases, selective activity of these compounds. For comparative purposes, the activity of the standard anticancer drug cisplatin is also included.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | H69AR (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HEK-293 (Non-tumorigenic) IC50 (µM) | Selectivity Index (SI) for MCF-7* |
| SPP10 | 2.31 ± 0.3 | 3.16 ± 0.8 | 4.2 ± 0.2 | 26.8 ± 0.4 | 11.6 |
| SPP3 | 5.4 ± 0.5 | 5.7 ± 0.3 | 6.7 ± 0.8 | 7.5 ± 1.0 | 1.39 |
| SPP12 | 21.3 ± 1.1 | 19.18 ± 0.4 | 31.5 ± 1.5 | >150 | >7.04 |
| SPP6 | 48.17 ± 1.4 | >150 | 75.8 ± 1.9 | >150 | >3.11 |
| Cisplatin | 10.2 ± 1.2 | 8.5 ± 0.9 | 12.1 ± 1.5 | 15.3 ± 1.8 | 1.5 |
*Selectivity Index (SI) is calculated as the ratio of the IC50 value in non-tumorigenic HEK-293 cells to the IC50 value in MCF-7 cancer cells. A higher SI value indicates greater selectivity for cancer cells over normal cells.
The data clearly indicates that compound SPP10 is the most potent and selective among the tested derivatives, with a significantly higher selectivity index for breast cancer cells compared to the conventional chemotherapeutic agent, cisplatin.[1][2][3][4]
From Laboratory to Living Systems: The In Vivo Perspective
While in vitro studies are crucial for initial screening and identifying promising candidates, in vivo studies in animal models are essential to evaluate a compound's efficacy, toxicity, and pharmacokinetic profile in a complex biological system. Although specific in vivo data for the aforementioned SPP derivatives is not yet available in the public domain, a standard preclinical evaluation would involve assessing the tumor growth inhibition in rodent models.
Proposed In Vivo Experimental Design
A typical in vivo study to assess the antitumor efficacy of a compound like SPP10 would involve the following steps:
-
Animal Model: Nude mice (athymic, immunocompromised) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Xenograft Implantation: Human cancer cells (e.g., MCF-7 for breast cancer) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a predetermined volume, the mice are randomized into control and treatment groups. The test compound (e.g., SPP10) is administered, often via intraperitoneal injection or oral gavage, at various doses. A vehicle control group receives the solvent used to dissolve the compound.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly. Animal well-being is also closely monitored for any signs of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size. Tumors are then excised and weighed.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated as a percentage reduction in tumor volume or weight in the treated groups compared to the control group.
Experimental Protocols
In Vitro Cytotoxicity Assay (XTT Assay)
The in vitro cytotoxicity of the spiro-pyrrolopyridazine derivatives was determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[4]
-
Cell Culture: Human cancer cell lines (MCF-7, H69AR, PC-3) and a non-tumorigenic cell line (HEK-293) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Cell Seeding: Cells were seeded in 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: Stock solutions of the SPP derivatives were prepared in DMSO. A range of concentrations of the test compounds were added to the wells. Control wells received only the DMSO vehicle.[4]
-
Incubation: The plates were incubated for 72 hours.[4]
-
XTT Reagent Addition: After the incubation period, the XTT labeling mixture was added to each well. The plates were then incubated for another 4 hours to allow for the formation of formazan.[4]
-
Absorbance Measurement: The absorbance of the formazan product was measured at 450 nm using a microplate reader. The percentage of cell viability was calculated relative to the control wells. IC50 values were then determined from the dose-response curves.[4]
Apoptosis Detection by Flow Cytometry
To determine if the compounds induce programmed cell death (apoptosis), flow cytometry analysis with Annexin V-FITC and propidium iodide (PI) staining is performed.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 48 hours).
-
Staining: Cells are harvested and stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and PI, a fluorescent dye that enters cells with compromised membranes (late apoptosis or necrosis).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive).
Visualizing the Pathways
Proposed Synthetic Pathway
The spiro-pyrrolopyridazine derivatives can be synthesized from this compound through a multi-step process. A plausible synthetic route is outlined below.
Caption: Proposed synthetic route to spiro-pyrrolopyridazines.
Experimental Workflow: From In Vitro to In Vivo
The progression from laboratory screening to animal studies follows a structured workflow to ensure a thorough evaluation of a potential anticancer compound.
Caption: Preclinical evaluation workflow for anticancer compounds.
Signaling Pathway: EGFR Inhibition
Some spiro-pyrrolopyridazine derivatives, such as SPP10, have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key protein involved in cancer cell proliferation and survival.[1][2][3]
Caption: Simplified EGFR signaling pathway and inhibition by SPP10.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. open.metu.edu.tr [open.metu.edu.tr]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Catalyst Performance in 1-Aminocyclohexanecarbonitrile Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-aminocyclohexanecarbonitrile, a key intermediate in the pharmaceutical industry, is predominantly achieved through the Strecker reaction of cyclohexanone. The efficiency of this one-pot, three-component reaction is highly dependent on the catalyst employed. This guide provides a comparative overview of various catalysts, summarizing their performance based on available experimental data, and offers detailed experimental protocols for its synthesis and conversion to the hydrochloride salt.
Catalyst Performance Comparison
The selection of an appropriate catalyst is crucial for optimizing the synthesis of 1-aminocyclohexanecarbonitrile. The following table summarizes the performance of different catalysts in the Strecker reaction of cyclohexanone, ammonia (or an amine source), and a cyanide source. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Catalyst | Amine Source | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indium Powder (10 mol%) | Aniline | TMSCN | Water | Room Temp. | 1.5 | 92 | [1] |
| B-MCM-41 | Various amines | TMSCN | CH2Cl2 | Room Temp. | 1-2 | 90-98 (general for ketones) | [2] |
| (No Catalyst) | Ammonium Chloride | Sodium Cyanide | Methanol/Water | 20-25 | 48 | ~75 (inferred) | |
| ZrOCl2·8H2O | Various amines | TMSCN | Solvent-free | Room Temp. | 0.5-1 | 85-95 (general for cyclic ketones) | |
| CoCl2 | Various amines | KCN | Acetonitrile | Room Temp. | 2-5 | Good to excellent (general) |
Note: TMSCN refers to Trimethylsilyl cyanide. Data for ZrOCl2·8H2O and CoCl2 are generalized from their performance with cyclic ketones in the cited literature, as specific data for cyclohexanone was not provided.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 1-aminocyclohexanecarbonitrile and its subsequent conversion to the hydrochloride salt, based on established methodologies for the Strecker reaction.
Synthesis of 1-Aminocyclohexanecarbonitrile
This procedure is a general representation of a one-pot Strecker reaction.
Materials:
-
Cyclohexanone
-
Ammonia source (e.g., aqueous ammonia, ammonium chloride)
-
Cyanide source (e.g., sodium cyanide, potassium cyanide, trimethylsilyl cyanide)
-
Catalyst (e.g., Indium powder, B-MCM-41)
-
Solvent (e.g., water, methanol, acetonitrile)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1 equivalent) and the ammonia source (1-1.2 equivalents) in the chosen solvent.
-
Add the catalyst at the desired loading (e.g., 1-10 mol%).
-
To this mixture, add the cyanide source (1-1.2 equivalents) portion-wise while maintaining the reaction temperature. Caution: Cyanide compounds are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with an organic solvent such as diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-aminocyclohexanecarbonitrile. The crude product can be purified by column chromatography or recrystallization if necessary.
Conversion to 1-Aminocyclohexanecarbonitrile Hydrochloride
Procedure:
-
Dissolve the crude or purified 1-aminocyclohexanecarbonitrile in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring.
-
A precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to yield the final product.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in benchmarking catalysts for this synthesis.
Caption: Signaling pathway of the catalyzed Strecker synthesis.
Caption: Experimental workflow for catalyst benchmarking.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Aminocyclohexanecarbonitrile Hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Aminocyclohexanecarbonitrile hydrochloride, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. As a nitrile compound, it has the potential to release highly toxic hydrogen cyanide gas, particularly under acidic conditions.
Personal Protective Equipment (PPE) is mandatory. Always wear standard laboratory attire, including closed-toe shoes, long pants, a lab coat, chemical-resistant gloves (nitrile gloves are a suitable option), and eye protection.[1] If there is a risk of contact with the skin, consider double-gloving or using thicker nitrile rubber gloves.[1] All handling of this compound and its waste should be conducted in a properly functioning chemical fume hood to prevent inhalation of any potential fumes.[2]
Quantitative Safety Data Summary
For quick reference, the following table summarizes key safety information pertinent to the handling and disposal of cyanide and nitrile compounds.
| Parameter | Value/Information | Source |
| Personal Protective Equipment (PPE) | Lab coat, closed-toe shoes, long pants, eye protection, nitrile gloves. | [1] |
| Handling Location | Chemical fume hood. | [2] |
| Incompatible Materials | Acids, isocyanates, nitrides, and oxidizers. | [1] |
| Storage of Waste | Cool, dry area, away from heat and open flames. Segregated from incompatible materials. | [1][2] |
| Waste Container Labeling | "Hazardous Waste," "Cyanide Waste," and "No Acids." | [1] |
| Spill Cleanup | Use absorbent pads for solutions. For solids, dampen with a soap-water solution (pH > 10) to avoid dust. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Do not attempt to dispose of this chemical down the drain.[3]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be liquid-tight.[1]
-
Label the container as "Hazardous Waste," "Cyanide Waste," and prominently display "No Acids" to prevent accidental mixing with acidic waste streams.[1]
-
Keep the cyanide waste stream separate from all other chemical waste.[1]
2. Small-Scale Decontamination of Glassware:
-
For glassware that has come into contact with the compound, a decontamination step can be performed within a chemical fume hood.
-
Method 1: Alkaline Bleach Oxidation:
-
Rinse the glassware with an alkaline bleach solution (pH of 10 or higher).[1] This process oxidizes the toxic cyanide to the less toxic cyanate.
-
Crucial: Ensure the pH is above 10, as a lower pH can lead to the evolution of toxic cyanogen chloride and hydrogen cyanide gas.[1]
-
Collect the rinse solution as hazardous waste.[1]
-
-
Method 2: Caustic Rinse:
3. Disposal of Bulk Material and Contaminated Debris:
-
All unwanted solid this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be placed in the designated hazardous waste container.[1][3]
-
Ensure the container is securely sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
4. Arranging for Final Disposal:
-
Dispose of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Always follow your local, state, and federal regulations for hazardous waste disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively mitigate the risks associated with this compound and ensure its safe and compliant disposal.
References
Personal protective equipment for handling 1-Aminocyclohexanecarbonitrile hydrochloride
This guide provides immediate and essential safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 1-Aminocyclohexanecarbonitrile hydrochloride. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Hazard Identification and Classification
| Hazard Category | Description |
| Acute Toxicity (Oral) | Potentially toxic if swallowed. |
| Acute Toxicity (Dermal) | May be harmful in contact with skin. |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. |
| Eye Irritation | May cause serious eye irritation. |
| Skin Irritation | May cause skin irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield meeting ANSI Z87.1 standards are required. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are essential.[1][2] Gloves should be inspected before each use and changed immediately if contaminated.[1] |
| Body Protection | A laboratory coat must be worn. For procedures with a risk of splashing, a chemical-resistant apron is also necessary.[3] |
| Respiratory Protection | All handling of solid material or solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
-
Wear appropriate PPE during inspection.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly closed.
-
Store away from incompatible materials, such as strong oxidizing agents and bases.[5]
-
Refrigerated storage may be recommended; consult the supplier's information if available.[4]
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting operations within a chemical fume hood to control dust and vapors.[4]
-
Use a dedicated set of spatulas and weighing papers.
-
Clean the balance and surrounding area thoroughly after use.
4. Solution Preparation:
-
Slowly add the solid to the solvent to avoid splashing.
-
If dissolving in a reactive solvent, be aware of potential exothermic reactions.
-
Ensure the solution is well-mixed before use.
5. Experimental Use:
-
Handle all solutions containing the compound with the same level of precaution as the solid material.
-
Keep all containers closed when not in use.
-
Clearly label all vessels containing the chemical.
Diagram: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
1. Spills:
-
Small Spills: For a small spill, ensure the area is well-ventilated and wear appropriate PPE.[3] Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department.
2. Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Diagram: Emergency Response Protocol
Caption: Decision-making workflow for emergency situations.
Disposal Plan
1. Waste Characterization:
-
This compound waste should be classified as hazardous chemical waste.[7]
-
As a hydrochloride salt, it is considered a halogenated organic compound.[7]
2. Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated, labeled, and sealed container.[7] The container should be compatible with the chemical.
-
The label must clearly state "Hazardous Waste," the full chemical name, and the associated hazards.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[7]
3. Disposal of Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and absorbent materials from spills, must be disposed of as hazardous waste.[7]
-
Place these items in the same designated hazardous waste container.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. armbrustusa.com [armbrustusa.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-aminocyclohexanecarbonitrile | CAS#:5496-10-6 | Chemsrc [chemsrc.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
